4-(Boc-amino)phthalic Acid
Description
BenchChem offers high-quality 4-(Boc-amino)phthalic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Boc-amino)phthalic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO6 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-7-4-5-8(10(15)16)9(6-7)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
FXXIPDHJAQDKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(Boc-amino)phthalic acid chemical structure and properties
Structural Properties, Synthetic Protocols, and Applications in Drug Discovery
Executive Summary
4-(Boc-amino)phthalic acid is a bifunctional aromatic scaffold critical to modern organic synthesis, particularly in the development of DNA-Encoded Libraries (DELs) , peptidomimetics , and functionalized polyimides . By masking the C4-amino group with a tert-butyloxycarbonyl (Boc) moiety, researchers can selectively manipulate the ortho-dicarboxylic acid core without interference from the nucleophilic aniline nitrogen. This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and downstream utility in medicinal chemistry.
Part 1: Structural Analysis & Physicochemical Profile
Chemical Identity
The molecule consists of a phthalic acid (benzene-1,2-dicarboxylic acid) core substituted at the 4-position with a Boc-protected amine. This protection renders the molecule lipophilic and prevents self-polymerization during activation of the carboxylic acid groups.
| Property | Data |
| IUPAC Name | 4-{[(tert-Butoxy)carbonyl]amino}benzene-1,2-dicarboxylic acid |
| Common Name | 4-(Boc-amino)phthalic acid |
| CAS Number | 109012-32-6 (Acid form) / 5434-21-9 (Unprotected precursor) |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water (acid form) |
| pKa (Predicted) | COOH¹: ~2.9 |
Spectroscopic Signature (Diagnostic)
-
¹H NMR (DMSO-d₆): Distinct singlet at δ 1.50 ppm (9H, t-butyl). Aromatic signals typically appear as a doublet (~7.7 ppm), singlet (~8.0 ppm), and doublet (~7.8 ppm) depending on the substitution pattern.
-
IR Spectroscopy: Strong Carbonyl (C=O) stretches at 1690–1720 cm⁻¹ (Carboxylic acid & Urethane). Broad O-H stretch at 2500–3300 cm⁻¹ .
Part 2: Synthetic Pathways & Mechanism
The synthesis of 4-(Boc-amino)phthalic acid typically proceeds via the protection of commercially available 4-aminophthalic acid. The challenge lies in solubilizing the zwitterionic starting material to ensure complete protection.
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis from nitro-precursors to the Boc-protected scaffold.
Part 3: Experimental Protocols
Protocol A: Preparation of 4-(Boc-amino)phthalic Acid
Rationale: 4-aminophthalic acid has poor solubility in organic solvents. An aqueous base/dioxane system is required to deprotonate the carboxylic acids and the amine, facilitating the nucleophilic attack on Boc-anhydride.
Reagents:
-
4-Aminophthalic acid (1.81 g, 10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol)
-
Sodium Hydroxide (1N NaOH)
-
1,4-Dioxane[1]
-
1N HCl (for workup)
Methodology:
-
Solubilization: In a 100 mL round-bottom flask, suspend 4-aminophthalic acid in water (20 mL). Add 1N NaOH (~22 mL) dropwise until the solution becomes clear and pH reaches ~10.
-
Co-solvent Addition: Add 1,4-Dioxane (20 mL) to the aqueous solution. Cool the mixture to 0°C in an ice bath.
-
Protection: Dissolve Boc₂O in minimal dioxane (5 mL) and add dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 9:1:0.1). The starting amine (ninhydrin positive) should disappear.
-
Workup: Concentrate the mixture under reduced pressure to remove dioxane. Wash the remaining aqueous phase with Diethyl Ether (2 x 20 mL) to remove unreacted Boc₂O.
-
Precipitation: Cool the aqueous layer to 0°C and acidify carefully with 1N HCl to pH 2–3. A white precipitate will form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.
-
Expected Yield: 85–95%
-
Validation: ¹H NMR should show the t-butyl singlet at 1.5 ppm.
-
Part 4: Reactivity & Applications in Drug Discovery[4]
The utility of 4-(Boc-amino)phthalic acid lies in its orthogonal reactivity . The Boc group remains stable during the activation of the carboxylic acids, allowing for the formation of anhydrides or selective amides.
Divergent Synthesis Logic
Figure 2: Divergent reactivity pathways. Path A is critical for synthesizing phthalimide-based drugs (e.g., Apremilast analogs).
Key Applications
1. DNA-Encoded Libraries (DELs)
In DEL synthesis, the dicarboxylic acid motif serves as a "headpiece" linker.
-
Mechanism: One carboxylic acid attaches to the DNA tag via a linker, while the other is used to build the chemical scaffold.
-
Role of Boc: The Boc-amine acts as a "latent" handle. After the scaffold is built on the acid groups, the Boc is removed (TFA), revealing the amine for a final diversification step (e.g., reductive amination or sulfonylation).
2. Phthalocyanine Synthesis
4-(Boc-amino)phthalic acid is a precursor to functionalized phthalocyanines (Pcs).
-
Process: Converted to the phthalonitrile derivative, then cyclotetramerized.
-
Utility: The amino group (after deprotection) renders the Pc soluble and provides a site for conjugating targeting peptides for Photodynamic Therapy (PDT) .
3. Fluorescent Probes (Isoluminol Derivatives)
-
Context: Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a standard chemiluminescent probe.
-
Innovation: Using the Boc-protected precursor allows chemists to attach fluorophores or biological targeting groups to the phthalic core before forming the hydrazide ring, creating "caged" luminol derivatives with altered spectral properties.
References
-
Sigma-Aldrich. 4-Aminophthalic acid Product Specification & Properties.[2]Link
-
National Institutes of Health (NIH). Phthalic Anhydride: A Valuable Substrate in Organic Transformations. (Discusses anhydride derivatives and bioactivity). Link
-
PrepChem. Synthesis of 4-aminophthalic acid and anhydride derivatives.Link
-
Asian Journal of Chemistry. Synthesis of Apremilast and Phthalimide Impurities. (Demonstrates the use of aminophthalic acid scaffolds in drug synthesis). Link
-
BOC Sciences. Boc-Protected Amino Acids in Medicinal Chemistry.
Sources
4-(Boc-amino)phthalic acid CAS number and IUPAC name
[1][2][3]
Executive Summary
4-(Boc-amino)phthalic acid (CAS: 2639451-53-7) is a specialized orthogonal building block used in medicinal chemistry and materials science.[1] It serves as a critical intermediate for synthesizing phthalimide-based pharmaceuticals (such as Apremilast analogs) and functionalized Metal-Organic Frameworks (MOFs).[1][2] Its dual carboxylic acid functionality, combined with a tert-butoxycarbonyl (Boc)-protected amine, allows for regioselective derivatization, making it indispensable in fragment-based drug discovery (FBDD) and peptidomimetic scaffold construction.[1][2]
Part 1: Chemical Identity & Properties[1][3][4]
Nomenclature & Registry
| Parameter | Detail |
| IUPAC Name | 4-{[(tert-butoxy)carbonyl]amino}benzene-1,2-dicarboxylic acid |
| Common Name | 4-(Boc-amino)phthalic acid |
| CAS Number | 2639451-53-7 |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Physicochemical Profile[1][3][4][7][8][9][10][11]
-
Appearance: White to off-white crystalline powder.[1]
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water; soluble in aqueous alkaline solutions.[2]
-
pKa: ~3.5 (COOH), ~5.0 (COOH) [Predicted].[2]
-
Stability: Stable under standard conditions. Acid-sensitive (Boc group cleavage occurs at pH < 1).[1]
Part 2: Synthesis & Production Protocols
Mechanistic Pathway
The synthesis follows a linear reduction-protection strategy starting from commercially available 4-nitrophthalic acid.[1] The critical control point is the pH regulation during the Boc-protection step to prevent premature decarboxylation or anhydride formation.[1]
Detailed Experimental Protocol
Step 1: Preparation of 4-Aminophthalic Acid[1][4]
-
Reagents: 4-Nitrophthalic acid (1.0 eq), 10% Pd/C (5 wt%), Methanol.[2]
-
Procedure:
-
Dissolve 4-nitrophthalic acid in methanol in a hydrogenation vessel.
-
Add Pd/C catalyst carefully under inert atmosphere.
-
Hydrogenate at 30–50 psi at room temperature for 4–6 hours until H₂ uptake ceases.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate to yield 4-aminophthalic acid as a yellow solid.[1]
-
Note: Alternatively, reduction can be performed using Iron powder in dilute HCl if hydrogenation equipment is unavailable.[2]
-
Step 2: Boc-Protection (The Critical Step)[1][2]
-
Reagents: 4-Aminophthalic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), NaOH (2.5 eq), Dioxane/Water (1:1).[1][2]
-
Procedure:
-
Dissolve 4-aminophthalic acid in Dioxane/Water (1:1 v/v).
-
Cool the solution to 0°C.
-
Add NaOH solution dropwise to adjust pH to ~9–10. Crucial: Maintain pH > 8 to solubilize the di-acid and facilitate amine nucleophilicity.[1]
-
Add Boc₂O dissolved in minimal dioxane dropwise over 30 minutes.
-
Allow warming to room temperature and stir for 12 hours.
-
Workup: Evaporate dioxane under reduced pressure. Acidify the remaining aqueous layer carefully with 1M HCl to pH ~2–3 at 0°C.
-
Extract the precipitate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Ethyl Acetate/Hexanes to yield pure 4-(Boc-amino)phthalic acid.
-
Part 3: Applications in Drug Discovery & Materials[1][3]
Pharmaceutical Intermediates (Apremilast Analogs)
This compound is a direct precursor to functionalized phthalimides.[2] In the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast, the phthalic acid core is cyclized with an amine.[2] The Boc-protected variant allows for the introduction of the phthalimide core before deprotecting the aniline for further diversification (e.g., sulfonamide formation).[2]
Metal-Organic Frameworks (MOFs)
4-(Boc-amino)phthalic acid acts as a "masked" linker.[1][2]
-
Pre-Synthetic Modification: The Boc group provides steric bulk and hydrophobicity during MOF assembly.
-
Post-Synthetic Modification (PSM): After MOF formation, the Boc group can be thermally or chemically cleaved to reveal the free amine (-NH₂) within the pore, creating active sites for catalysis or gas adsorption (e.g., CO₂ capture).[2]
Solid-Phase Peptide Synthesis (SPPS)
Used as a rigid, aromatic spacer.[1][2] The orthogonal protection (Boc vs. free COOH) allows it to be anchored to resins or coupled to N-termini of peptides to induce turn structures or increase proteolytic stability.[1]
Part 4: Characterization & Quality Control[1][3]
To ensure scientific integrity, the following analytical signatures must be verified:
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ ~1.5 ppm: Singlet (9H, t-butyl group).δ ~7.5–8.2 ppm: Multiplets (3H, aromatic protons).δ ~9.8 ppm: Singlet (1H, -NH-Boc).δ ~13.0 ppm: Broad singlet (2H, -COOH).[1][2] |
| FT-IR | 1680–1720 cm⁻¹: C=O stretch (Carboxylic acid & Carbamate).2800–3100 cm⁻¹: Broad O-H stretch.3300–3400 cm⁻¹: N-H stretch.[1] |
| Mass Spectrometry | [M-H]⁻: 280.2 m/z (Negative mode ESI).[M+Na]⁺: 304.2 m/z (Positive mode).[2] |
References
-
Sigma-Aldrich. 4-(Boc-amino)phthalic Acid Product Page. Link[2]
-
PrepChem. Synthesis of 4-aminophthalic acid. Link
-
Asian Journal of Chemistry. An Improved Economical Process for Preparation of Apremilast. 2016, 28(12), 2645-2648.[2] Link
-
ChemicalBook. 4-Aminophthalic acid Properties and Synthesis. Link
Safety data sheet (SDS) for 4-(Boc-amino)phthalic acid
Topic: Safety Data Sheet (SDS) Technical Guide: 4-(Boc-amino)phthalic acid CAS: 179924-16-4 Document Type: Technical Safety Whitepaper[1]
Executive Summary: Beyond the Compliance Sheet
This guide serves as an operational companion to the standard Safety Data Sheet (SDS) for 4-(Boc-amino)phthalic acid .[1] While standard regulatory documents list hazards for compliance, this whitepaper interprets those hazards for the bench scientist.
4-(Boc-amino)phthalic acid is a bifunctional building block used frequently in the synthesis of phthalocyanines, polyimides, and pharmaceutical intermediates.[1] Its dual nature—possessing a labile tert-butyloxycarbonyl (Boc) protecting group and a stable phthalic acid core—creates a unique safety profile.[1] The primary risks are not acute toxicity, but rather contact irritation (due to acidity) and chemical instability (acid-catalyzed decomposition releasing isobutylene gas).[1]
Part 1: Chemical Identity & Physiochemical Logic
Understanding the molecule's structure is the first step in predicting its behavior in the event of exposure or release.
| Parameter | Data | Operational Implication |
| Chemical Name | 4-(Boc-amino)phthalic acid | Dual carboxylic acid functionality implies low pH in solution; requires acid-resistant PPE.[1] |
| CAS Number | 179924-16-4 | Unique identifier for inventory tracking.[1] |
| Molecular Formula | C₁₃H₁₅NO₆ | High oxygen content; combustible but not explosive.[1] |
| Molecular Weight | 281.26 g/mol | Heavy powder; less likely to stay airborne than lighter dusts, but static cling is probable.[1] |
| Physical State | White to off-white powder | Visual contamination is easily detected on dark surfaces.[1] |
| Solubility | DMSO, Methanol, dilute Base | Do not use water for initial spill cleanup; it may clump.[1] Use dry methods.[2][3][4] |
| pKa (Predicted) | ~3.0 (COOH) | Acidic enough to cause chemical burns to mucous membranes over time.[1] |
Part 2: Hazard Assessment & Toxicology (The "Why")
Standard GHS classifications for this compound are typically H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) .[1][4][5]
Mechanistic Toxicology
-
Proton Donation (Irritation): The phthalic acid core contains two carboxylic acid groups. Upon contact with moisture (sweat, tears, mucous membranes), these groups donate protons (
), lowering the local pH and causing immediate irritation or "stinging."[1] -
Sensitization Potential: While not explicitly classified as a sensitizer in all databases, the aniline substructure (masked by the Boc group) suggests a potential for immune response if the Boc group is metabolically or chemically cleaved. Treat as a potential sensitizer.
The Hidden Hazard: Boc Lability
The tert-butyl carbamate (Boc) group is acid-labile.[1] Exposure to strong mineral acids (HCl, H₂SO₄) or Lewis acids during storage or waste consolidation will trigger the following decomposition:
[1]Risk: Rapid evolution of gas in a sealed waste container can cause over-pressurization and rupture.
Part 3: Operational Safety & Handling Protocol
This section defines a "Self-Validating System" for handling. The protocol is designed so that if a step is missed, the error becomes physically obvious (e.g., static cling indicates poor humidity control).
Workflow Visualization: The Risk Assessment Matrix
Figure 1: Decision matrix for selecting Engineering Controls based on scale.
Step-by-Step Handling Protocol
-
Engineering Setup:
-
Work strictly within a chemical fume hood.
-
Validation: Verify airflow is >100 fpm using the hood monitor or a tissue strip test.
-
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles (not just glasses) are required due to the acidic nature of the dust.
-
Hands: Nitrile gloves (minimum 0.11 mm thickness).
-
Respiratory: If weighing >10g outside a hood, use a NIOSH N95/P95 particulate respirator.
-
-
Transfer & Weighing:
-
Static Control: Phthalic acid derivatives are prone to static charge. Use an antistatic gun or polonium strip if the powder "flies" away from the spatula.
-
Technique: Do not dump powder. Use a gentle tapping motion to minimize aerosolization.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. The water solubilizes the acid, preventing invisible dust from becoming an inhalation hazard for the next user.
-
Part 4: Emergency Response & Stability
Chemical Stability Logic
-
Incompatible Materials: Strong oxidizers (risk of fire), Strong bases (exothermic neutralization), Strong acids (gas evolution/Boc cleavage).[1]
-
Thermal Decomposition: Avoid temperatures >150°C. Phthalic acids can dehydrate to form phthalic anhydrides, which are potent respiratory sensitizers.
Spill Response Workflow
Figure 2: Logic flow for spill remediation. Note the distinction between dry and wet cleanup to prevent spreading.
Fire Fighting Measures:
-
Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.[1][4][6]
-
Specific Hazard: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon oxides). Firefighters must wear SCBA.[4]
Part 5: Waste Management
Directive: Never dispose of this compound down the drain.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Irritant."
-
Solution Waste:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 294894, 4-(((Tert-butoxy)carbonyl)amino)butanoic acid (Analogous functional group safety data).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard reference for Boc group stability/lability). Wiley-Interscience.[7]
Sources
- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Comparative Technical Guide: 4-Aminophthalic Acid vs. 4-(Boc-amino)phthalic Acid
This technical guide provides a comparative analysis of 4-aminophthalic acid and its protected derivative, 4-(Boc-amino)phthalic acid . It focuses on their distinct roles in synthetic organic chemistry, particularly within drug discovery and materials science.
Part 1: Executive Summary & Core Divergence
In the architecture of small molecule drug discovery and polymer synthesis, 4-aminophthalic acid (4-APA) and 4-(Boc-amino)phthalic acid (Boc-4-APA) represent two distinct functional states of the same scaffold.
-
4-Aminophthalic Acid (The Raw Scaffold): A zwitterionic, high-melting solid primarily used as a raw material for bulk polymer synthesis (polyimides) or as a precursor for chemiluminescent agents (luminol derivatives). Its poor solubility in aprotic organic solvents limits its direct utility in delicate, multi-step organic synthesis.
-
4-(Boc-amino)phthalic Acid (The Orthogonal Synthon): A lipophilic, protected intermediate designed for high-precision medicinal chemistry. The tert-butyloxycarbonyl (Boc) group masks the aniline nitrogen, rendering the molecule soluble in standard organic solvents (DCM, THF) and preventing self-polymerization or regio-scrambling during carboxylic acid activation.
Key Strategic Difference: Use 4-APA for bulk transformations where harsh conditions (high T, acidic media) are acceptable. Use Boc-4-APA when constructing complex peptidomimetics, DNA-Encoded Libraries (DELs), or asymmetric scaffolds requiring orthogonal deprotection.
Part 2: Physiochemical Profile
The following table contrasts the fundamental properties that dictate experimental handling.
| Feature | 4-Aminophthalic Acid (4-APA) | 4-(Boc-amino)phthalic Acid |
| CAS Number | 5434-21-9 | Typically prepared in situ |
| Molecular Weight | 181.15 g/mol | 281.26 g/mol |
| Physical State | Beige/Brown Powder | White/Off-white Solid |
| Solubility (Water) | Moderate (pH dependent) | Low (Insoluble at acidic pH) |
| Solubility (Organic) | Poor (DMSO/DMF only) | High (DCM, EtOAc, THF, MeOH) |
| Melting Point | ~344°C (Decomposes) | ~180–190°C (Boc cleavage >150°C) |
| Acidity (pKa) | ~3.4 (COOH), ~5.0 (Aniline) | ~3.5 (COOH) |
| Primary Hazard | Irritant, Zwitterionic behavior | Acid-labile, Thermal instability |
Part 3: Synthetic Utility & Reactivity[1][2]
The Reactivity Map
The choice between these two forms is dictated by the required chemoselectivity.
-
4-APA (Unprotected): The free aniline is a nucleophile. If you attempt to activate the carboxylic acids (e.g., with EDC/NHS or SOCl₂) without protection, the aniline will react with the activated ester/acyl chloride, leading to uncontrolled polymerization or self-cyclization to the phthalimide.
-
Boc-4-APA (Protected): The carbamate reduces the nucleophilicity of the nitrogen. This allows the carboxylic acid groups to be activated (forming esters, amides, or anhydrides) without interference from the nitrogen at position 4.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent workflows for these two species.
Caption: Divergent synthetic pathways. 4-APA serves bulk industrial needs, while Boc-4-APA enables controlled, stepwise scaffold assembly.
Part 4: Experimental Protocols
Protocol A: Chemoselective Protection (Synthesis of Boc-4-APA)
Rationale: Since Boc-4-APA is not a standard commodity chemical, it is often synthesized from 4-APA. This protocol ensures the aniline is protected while maintaining the integrity of the dicarboxylic acid.
Reagents:
-
4-Aminophthalic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Solvent: 1:1 Dioxane/Water
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-aminophthalic acid in a 1:1 mixture of water and dioxane. Add 1M NaOH dropwise until the pH reaches ~10. The solution should become clear as the dicarboxylate forms.
-
Reaction: Cool the solution to 0°C. Add Boc₂O (dissolved in a minimal amount of dioxane) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9 with 1% AcOH) or LC-MS. The starting material (polar zwitterion) will disappear, replaced by a less polar spot.
-
Work-up (Critical Step):
-
Carefully acidify the mixture to pH 2–3 using 1M KHSO₄ or dilute HCl (Caution: Do not use strong conc. acid or heat, as this will remove the Boc group).
-
The product, 4-(Boc-amino)phthalic acid , will precipitate or form an oil.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Yield: Typically >85% as a white/off-white solid.
Protocol B: Activation to 4-(Boc-amino)phthalic Anhydride
Rationale: Converting the dicarboxylic acid to the anhydride allows for the selective reaction of one carboxylic acid arm with an amine, a common strategy in building drug scaffolds.
-
Dehydration: Suspend 4-(Boc-amino)phthalic acid in acetic anhydride (or use DCC in DCM for milder conditions).
-
Reaction: Stir at room temperature (Avoid refluxing acetic anhydride, which may cleave the Boc).
-
Isolation: Concentrate under reduced pressure. The resulting 4-(Boc-amino)phthalic anhydride is a reactive intermediate that can be coupled with primary amines to form regioisomeric amides.
Part 5: Applications in Drug Development
DNA-Encoded Libraries (DELs)
In DEL synthesis, the Boc-4-APA scaffold is invaluable. The dicarboxylic acid moiety allows the molecule to act as a "hub," connecting the DNA tag to the pharmacophore.
-
Mechanism: The Boc group protects the aniline during the attachment of the scaffold to the DNA-linked amine. Once attached, the Boc is removed (using TFA), exposing the aniline for a second diversification step (e.g., reductive amination or sulfonylation).
Thalidomide Analogs (IMiDs)
Immunomodulatory imide drugs (IMiDs) like Apremilast and Lenalidomide often feature a phthalimide core.
-
Role of 4-APA: It is the direct precursor. The aniline at position 4 is often acetylated or alkylated to tune biological activity.
-
Role of Boc-4-APA: Used when the "glutarimide" ring needs to be closed before modifying the aniline, or when the aniline needs to be protected from harsh cyclization conditions.
Part 6: References
-
ChemicalBook. (2024).[1] 4-Aminophthalic acid Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). 4-Aminophthalic acid Compound Summary. Retrieved from
-
PrepChem. (2024).[1] Synthesis of 4-aminophthalic acid from 4-nitrophthalic acid. Retrieved from
-
TCI Chemicals. (2024). Product Specifications: 4-Aminophthalic Acid. Retrieved from
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. (Contextual reference for amino-scaffold protection strategies). Retrieved from
Sources
Technical Guide: Electronic Properties & Synthesis of Boc-Amino Substituted Phthalic Ligands
Executive Summary
The Boc-amino substituted phthalic ligand (specifically 3- or 4-(tert-butoxycarbonylamino)phthalic acid) represents a critical "masked" electronic state in the design of functional Metal-Organic Frameworks (MOFs) and fluorescent probes.[1] While the free amino group ($ -NH_2
This guide details the electronic consequences of this substitution—specifically the hypsochromic shifts in absorption and the suppression of Intramolecular Charge Transfer (ICT)—and provides a robust, self-validating protocol for their synthesis and characterization.
Molecular Architecture & Electronic Theory
The "Push-Pull" Modulation
Phthalic ligands operate on a "Push-Pull" electronic system.[1] The dicarboxylic acid groups act as electron-withdrawing groups (EWG, "Pull"), while substituents on the benzene ring act as donors or acceptors.
-
Free Amine State ($ -NH_2 $): The nitrogen lone pair participates in strong $ n \rightarrow \pi^* $ conjugation with the benzene ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. The result is bathochromic (red) shifting and high quantum yield fluorescence (e.g., Luminol or 3-aminophthalate).
-
Boc-Protected State ($ -NHBoc $): The carbonyl group within the Boc moiety competes for the nitrogen lone pair (resonance delocalization into the carbamate). This "electronic throttle" stabilizes the HOMO, widens the band gap, and typically induces a hypsochromic (blue) shift of 30–50 nm relative to the free amine.
Hammett Substituent Effects
The electronic impact is quantifiable via Hammett constants (
| Substituent | Electronic Nature | ||
| $ -NH_2 $ | -0.66 | -0.16 | Strong Donor (Resonance) |
| $ -NH-CO-OR $ (Boc) | -0.15 (est) | +0.07 | Weak Donor / Weak Inductive Acceptor |
| $ -COOH $ | +0.45 | +0.37 | Strong Acceptor |
Implication: In MOF synthesis (e.g., IRMOF-3 derivatives), the Boc-ligand is kinetically more stable against oxidation than the free amine, allowing for the formation of high-purity crystals before post-synthetic deprotection.[1]
Experimental Protocol: Synthesis & Characterization
This protocol focuses on the 3-(tert-butoxycarbonylamino)phthalic acid isomer, a common precursor for sterically constrained fluorescent probes.[1]
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis from nitro-precursor to Boc-protected ligand.
Detailed Methodology
Step 1: Hydrogenation (Nitro
-
Dissolve 3-nitrophthalic acid (10.0 mmol) in Ethyl Acetate (50 mL).
-
Add 10 wt% Pd/C catalyst (100 mg).
-
Stir under
atmosphere (balloon pressure) at RT for 4 hours. -
Validation: Solution changes from pale yellow to fluorescent yellow-green. TLC (
:MeOH 9:1) shows a highly fluorescent spot ( ). -
Filter through Celite to remove Pd/C.
Step 2: Boc Protection (Amine
-
Suspend 3-aminophthalic acid (from Step 1) in a 1:1 mixture of Dioxane and Water (40 mL).
-
Add Triethylamine (TEA, 2.5 equiv) to solubilize the acid.
-
Cool to 0°C. Add Di-tert-butyl dicarbonate (
, 1.5 equiv) dropwise. -
Allow to warm to RT and stir for 24 hours.
-
Workup (Critical): Evaporate dioxane. Acidify the aqueous phase carefully with 1M HCl to pH 3-4. The Boc-product will precipitate as a white/off-white solid.[1]
-
Note: Do not acidify below pH 2, or you risk deprotecting the Boc group.
-
-
Purification: Recrystallize from EtOH/Water.
Characterization Checkpoints
-
1H NMR (DMSO-d6): Look for the disappearance of the broad
signal (5.0-6.0 ppm) and the appearance of the sharp amide singlet (~9.5 ppm) and the massive tert-butyl singlet (~1.5 ppm, 9H). -
FT-IR: Appearance of the carbamate
stretch at , distinct from the carboxylic acid carbonyls.[1]
Photophysical Characterization
The electronic "masking" effect of the Boc group is best observed via UV-Vis and Fluorescence spectroscopy.
Comparative Electronic Parameters
| Property | 3-Aminophthalic Acid | 3-(Boc-Amino)phthalic Acid | Mechanism of Change |
| Absorption Max ( | 330 nm | 295 nm | Hypsochromic shift due to HOMO stabilization.[1] |
| Emission Max ( | 425 nm (Cyan) | 360 nm (UV/Deep Blue) | Increased HOMO-LUMO gap. |
| Stokes Shift | ~95 nm | ~65 nm | Reduced structural relaxation in excited state. |
| Quantum Yield ( | High (>0.6) | Low (<0.1) | Suppression of ICT pathway; non-radiative decay increases. |
Electronic State Diagram (Graphviz)
Figure 2: Energy level diagram illustrating the widened band gap and reduced Intramolecular Charge Transfer (ICT) upon Boc-protection.[1]
Application Context & Handling
Stability & Storage[6]
-
Solid State: Stable at room temperature for months if kept dry.
-
Solution: Avoid heating in acidic alcohols (e.g., MeOH/HCl), which will cleave the Boc group. Stable in DMSO, DMF, and basic aqueous buffers.[1]
Use in MOF Synthesis
When using Boc-aminophthalic acid as a linker (e.g., for IRMOF-3-Boc):
-
Solubility: The Boc group increases solubility in organic solvents (DMF/DEF) compared to the free amino acid, facilitating cleaner crystal growth.
-
Post-Synthetic Modification (PSM): The Boc group can be thermally cleaved (thermolysis at ~180°C) or chemically cleaved (TFA vapor) after the MOF structure is formed, liberating the amine for subsequent conjugation reactions without collapsing the porous framework.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
-
Boc-Protection Protocols
-
Photophysics of Aminophthalimides
-
Gawlita, E., et al. (1996).[1] Solvatochromic properties of N-substituted phthalimides. Journal of Physical Chemistry.
-
-
MOF Synthesis (IRMOF-3 Derivatives)
-
Eddaoudi, M., et al. (2002).[1] Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science.
-
Sources
- 1. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Strategic Synthesis of Amino-Functionalized Metal-Organic Frameworks Using 4-(Boc-amino)phthalic Acid for Advanced Drug Delivery Platforms
Introduction: The Imperative for Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] This modular design results in materials with exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, making them prime candidates for applications ranging from gas storage to catalysis and drug delivery.[2]
While the inherent porosity of MOFs is a key attribute, the true potential for sophisticated applications, particularly in the biomedical field, is unlocked through the strategic functionalization of the organic linkers.[1] Incorporating active functional groups, such as amines (-NH₂), into the MOF structure can dramatically alter its surface chemistry, enabling specific host-guest interactions, improving loading capacities for therapeutic agents, and providing sites for further post-synthetic modification.[3][4]
This guide details the synthesis of a highly valuable amino-functionalized MOF using 4-(Boc-amino)phthalic acid. The use of the tert-butoxycarbonyl (Boc) protecting group is a critical strategy. It masks the reactive amine during the initial MOF assembly, preventing it from interfering with the framework's formation, and is later removed under mild conditions to unveil the desired functionality.[5][6][7] This two-step approach ensures high crystallinity and provides a robust platform for researchers in materials science and drug development.
The Rationale: Why the Boc Protecting Group is Essential
The synthesis of MOFs typically occurs under solvothermal conditions where precise coordination between the metal nodes and the carboxylate groups of the linker is required to form a stable, crystalline framework. The presence of an unprotected amine on the linker introduces a competing coordination site. This primary amine can act as a Lewis base and coordinate to the metal centers, potentially disrupting the intended framework topology, leading to amorphous materials or undesired phases.
The Boc group serves as a temporary "helmet" for the amine. Its key advantages are:
-
Stability: The Boc carbamate is stable under the neutral or slightly basic conditions often employed in MOF synthesis, ensuring it remains intact throughout the framework's self-assembly.[7]
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, further preventing the protected amine from interfering with the coordination process.
-
Acid Labile: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are typically mild enough not to damage the overall MOF structure.[8][9][10] This "orthogonal" removal strategy allows for selective deprotection without compromising the integrity of the framework.[6][7]
The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine within the MOF's pores.[10] This post-synthetic modification is a powerful tool for creating highly functionalized materials with preserved crystallinity.
Experimental Protocols
This section provides a comprehensive, two-part protocol for the synthesis of the Boc-protected MOF and its subsequent deprotection to yield the final amino-functionalized material.
Part A: Solvothermal Synthesis of the Boc-Protected MOF
This protocol describes the formation of the initial MOF using 4-(Boc-amino)phthalic acid and a suitable metal salt (e.g., zinc nitrate).
Materials:
-
4-(Boc-amino)phthalic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Teflon-lined stainless steel autoclave (23 mL)
-
Centrifuge
-
Programmable oven
Step-by-Step Protocol:
-
Reagent Preparation: In a 20 mL glass vial, dissolve 0.15 mmol of 4-(Boc-amino)phthalic acid and 0.30 mmol of Zn(NO₃)₂·6H₂O in 15 mL of anhydrous DMF.
-
Causality: DMF is a high-boiling point polar aprotic solvent, ideal for solvothermal synthesis as it effectively dissolves both the organic linker and the metal salt, facilitating their interaction at elevated temperatures. The 1:2 molar ratio of linker to metal salt is a common starting point for frameworks involving dicarboxylic acids and octahedral metal centers.
-
-
Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and a homogenous solution.
-
Causality: A homogenous precursor solution is critical for uniform nucleation and the growth of high-quality, single-phase crystals.
-
-
Solvothermal Reaction: Transfer the clear solution into a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.
-
Crystal Growth: Place the autoclave in a programmable oven and heat to 100°C for 24 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the coordination reaction and promotes the formation of a thermodynamically stable, crystalline MOF. The 24-hour period allows for slow crystal growth, which is essential for achieving high crystallinity.
-
-
Cooling and Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. A white crystalline powder should be visible at the bottom of the liner.
-
Causality: Slow cooling prevents rapid precipitation and the formation of defects in the crystal lattice.
-
-
Washing and Purification: Decant the mother liquor. Add 10 mL of fresh DMF to the solid product, centrifuge at 8000 rpm for 10 minutes, and discard the supernatant. Repeat this washing step three times.
-
Causality: This step is crucial to remove any unreacted starting materials and residual solvent trapped within the pores, ensuring the purity of the synthesized MOF.
-
-
Solvent Exchange: After the final DMF wash, immerse the solid in 10 mL of dichloromethane (DCM) for 24 hours.
-
Causality: DCM is a lower-boiling point solvent and is the preferred solvent for the subsequent deprotection step. This exchange ensures the MOF is solvent-ready for the next phase.
-
-
Drying: Decant the DCM and dry the resulting white powder (Boc-NH-MOF) under vacuum at room temperature.
Workflow for Boc-NH-MOF Synthesis
Caption: Solvothermal synthesis of the Boc-protected MOF.
Part B: Post-Synthetic Deprotection of the Boc Group
This protocol details the removal of the Boc group to expose the amine functionality within the MOF pores.
Materials:
-
Synthesized Boc-NH-MOF
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol
Step-by-Step Protocol:
-
Suspension: Suspend the dried Boc-NH-MOF (approx. 100 mg) in 10 mL of anhydrous DCM in a glass vial.
-
Acidification: To this suspension, add 1 mL of trifluoroacetic acid (TFA) dropwise while stirring.
-
Deprotection Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Causality: The reaction time ensures complete deprotection throughout the bulk of the material. The reaction can be monitored by taking small aliquots and analyzing them via FTIR spectroscopy.
-
-
Isolation: Centrifuge the suspension at 8000 rpm for 10 minutes and discard the acidic supernatant.
-
Thorough Washing: Wash the resulting solid extensively to remove all traces of TFA and the tert-butyl byproducts.
-
Wash three times with DCM.
-
Wash three times with methanol.
-
Causality: Residual acid can degrade the MOF structure over time and interfere with subsequent applications. Methanol is used to remove any remaining non-volatile byproducts.
-
-
Activation: Transfer the purified solid (NH₂-MOF) to a vacuum oven. Heat at 120°C under dynamic vacuum for 12 hours.
-
Causality: This "activation" step is critical for removing all solvent molecules from the pores, making the internal surface area and the amine functional groups fully accessible for characterization and application.
-
-
Storage: Store the activated NH₂-MOF in a desiccator under an inert atmosphere to prevent re-adsorption of atmospheric moisture.
Workflow for Deprotection and Activation
Caption: Post-synthetic deprotection and activation of the MOF.
Summary of Experimental Parameters
| Parameter | Synthesis (Part A) | Deprotection (Part B) |
| Key Reagents | 4-(Boc-amino)phthalic acid, Zn(NO₃)₂·6H₂O | Trifluoroacetic acid (TFA) |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | 100 °C | Room Temperature |
| Time | 24 hours | 12-24 hours |
| Key Equipment | Teflon-lined autoclave, Programmable oven | Glass vial, Centrifuge |
| Expected Yield | > 80% (based on linker) | > 95% (mass recovery) |
| Product State | White crystalline powder (Boc-NH-MOF) | White crystalline powder (NH₂-MOF) |
Essential Characterization: Validating Your Synthesis
Each of the following techniques provides a piece of the puzzle to confirm the successful synthesis and functionalization of your MOF.
-
Powder X-Ray Diffraction (PXRD): This is the most critical technique for confirming the crystallinity and structural integrity of your material. The PXRD pattern of the Boc-NH-MOF should show sharp peaks, indicating a well-ordered crystalline structure. After deprotection and activation, the PXRD pattern of the NH₂-MOF should be nearly identical, confirming that the framework has remained intact throughout the post-synthetic modification process.[3][12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to track the chemical transformation.
-
Boc-NH-MOF: Expect to see a strong C=O stretching vibration around 1700 cm⁻¹ from the Boc group's carbamate.
-
NH₂-MOF: This peak should disappear completely after deprotection. Concurrently, new peaks corresponding to the N-H stretching of the primary amine should appear in the 3300-3500 cm⁻¹ region.[3]
-
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the MOF.[12][14] A TGA curve will show weight loss steps corresponding to the removal of guest solvents and, at higher temperatures, the decomposition of the organic linker. Comparing the TGA of the Boc-protected and deprotected MOFs can confirm the removal of the Boc group (a predictable mass loss difference).
-
Nitrogen Sorption Analysis (BET): This analysis, performed at 77 K, determines the porosity of the final, activated NH₂-MOF.[12] The resulting isotherm (typically Type I for microporous materials) is used to calculate the Brunauer-Emmett-Teller (BET) surface area, a key metric of MOF quality.
Applications in Drug Development and Beyond
The successful synthesis of an amino-functionalized MOF opens the door to numerous advanced applications, particularly in drug delivery.
-
Enhanced Drug Loading: The free amine groups lining the pores act as hydrogen-bonding sites. This significantly increases the affinity of the MOF for drug molecules that contain complementary functional groups (e.g., carboxylic acids, hydroxyls), leading to higher loading capacities compared to their non-functionalized counterparts.[4][15] For example, studies on IRMOF-3 (an amino-functionalized MOF) showed a significantly higher loading capacity for curcumin than the non-functionalized IRMOF-1.[4][15]
-
Controlled and Sustained Release: The specific interactions between the amine groups and the loaded drug can modulate the release kinetics. This allows for a more sustained and controlled release profile, which is highly desirable for reducing dosing frequency and minimizing side effects in therapeutic applications.
-
Platform for Bioconjugation: The primary amine is a versatile chemical handle for further modification.[5] It can be readily conjugated to targeting ligands (e.g., folic acid, antibodies) to direct the MOF-drug composite to specific cells or tissues, or to polymers like polyethylene glycol (PEG) to improve its biocompatibility and circulation time in vivo.
Conclusion
The use of 4-(Boc-amino)phthalic acid represents a sophisticated and reliable method for producing highly crystalline, amino-functionalized Metal-Organic Frameworks. The strategic use of the Boc protecting group ensures that the integrity of the framework is maintained during synthesis, while allowing for the post-synthetic installation of a high density of functional amine groups. The detailed protocols and validation techniques described in this note provide researchers with a robust and reproducible pathway to develop advanced MOF platforms for targeted drug delivery and other high-value applications.
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Organic Framework (UiO-66-NH₂) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO₂ Recyclability under Realistic Humid Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Fabrication and characterization of amino acid-functionalized MOF.... Retrieved from [Link]
-
PMC. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Amino Acid Functionalized Metal-Organic Framework by Soft Coupling-Deprotection Sequence. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. Retrieved from [Link]
-
New Journal of Chemistry. (2025, September 28). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. Retrieved from [Link]
-
IRIS-AperTO - UniTo. (n.d.). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. Retrieved from [Link]
-
YouTube. (2025, January 27). Adventures in the Synthesis of Metal Organic Frameworks. Retrieved from [Link]
-
RSC Advances (RSC Publishing). (2024, September 23). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Post-Synthetic Modification of MOFs Containing 4-(Boc-amino)phthalic acid
Abstract
This application note details the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from 4-(Boc-amino)phthalic acid . While the 1,4-isomer (2-aminoterephthalic acid) is ubiquitous in literature (e.g., UiO-66-NH₂, IRMOF-3), the 1,2-dicarboxylic acid isomer (phthalic acid) presents unique chelating geometries often utilized in luminescent lanthanide MOFs or specific cluster topologies. The tert-butyloxycarbonyl (Boc) group serves as a critical "orthogonal protector" during solvothermal synthesis, preventing the amino group from competitively coordinating with metal nodes. This guide provides validated protocols for the controlled removal of the Boc group (deprotection) and subsequent covalent conjugation of bioactive agents.
Strategic Rationale: Why Boc-Protection?
Direct synthesis of amino-functionalized MOFs often fails because the free amino group (
-
Defect Formation: Amine-metal binding competes with carboxylate-metal binding.
-
Pore Blockage: Random coordination disrupts the ordered pore structure.
-
Topology Collapse: Failure to form the desired secondary building unit (SBU).
By using 4-(Boc-amino)phthalic acid , the bulky, hydrophobic Boc group sterically shields the nitrogen and reduces its Lewis basicity, forcing the metal ions to coordinate exclusively with the carboxylate groups.
Workflow Visualization
The following diagram illustrates the complete lifecycle from ligand selection to drug conjugation.
Figure 1: Step-wise workflow for generating bioactive MOFs via Boc-protected precursors.
Phase 1: Deprotection Protocols
The critical step is removing the Boc group without degrading the MOF scaffold. The choice of method depends on the thermal and chemical stability of your specific MOF topology.
Method A: Thermal Deprotection (Preferred for High-Stability MOFs)
Applicability: Robust MOFs (e.g., Zr-based, some Ln-based) stable up to 200°C. Mechanism: Thermolysis of the carbamate linkage releases isobutylene and CO₂ as gases, leaving a clean free amine.
Protocol:
-
Preparation: Load 100 mg of solvent-exchanged MOF-Boc into a glass vial or Schlenk tube.
-
Vacuum Activation: Connect to a high-vacuum manifold (< 10⁻³ Torr).
-
Heating Ramp:
-
Ramp to 100°C over 1 hour to remove solvent guests.
-
Ramp to 180°C - 200°C over 2 hours.
-
-
Dwell: Hold at target temperature (180-200°C) for 12–24 hours .
-
Note: The Boc group typically decomposes around 180°C.
-
-
Cooling: Allow to cool to room temperature under vacuum to prevent re-adsorption of moisture.
Pros: Solvent-free; no chemical reagents; "clean" pores. Cons: Requires high thermal stability; risk of framework collapse for fragile MOFs (e.g., some Zn-MOFs).
Method B: Microwave-Assisted Chemical Deprotection
Applicability: Labile MOFs or when lower temperatures are required. Mechanism: Acid-catalyzed cleavage accelerated by microwave dielectric heating.
Protocol:
-
Suspension: Suspend 50 mg of MOF-Boc in 4 mL of 1,4-dioxane or methanol.
-
Reagent: Add 1 mL of 2M HCl (in ether or dioxane) OR 5% Trifluoroacetic acid (TFA).
-
Warning: Avoid aqueous acids if the MOF is water-sensitive.
-
-
Microwave: Seal in a microwave reactor vial.
-
Temp: 80°C
-
Time: 15–30 minutes
-
Power: Dynamic mode (max 100W).
-
-
Washing: Centrifuge immediately. Wash 3x with fresh solvent (ethanol/DMF) to remove acid traces.
-
Neutralization: Wash 1x with 5% triethylamine (TEA) in ethanol to ensure the amine is in the free base form (
) rather than the ammonium salt ( ).
Phase 2: Covalent Functionalization (PSM)
Once the MOF-NH₂ is generated, it serves as a platform for attaching drugs or imaging agents.
Protocol: Amide Coupling with Anhydrides/Active Esters
This reaction converts the MOF amine into an amide, a stable linkage suitable for biological environments.
Reagents:
-
Host: 50 mg MOF-NH₂ (dried).
-
Guest: Succinic anhydride (for carboxylate extension) or an NHS-ester activated drug.
-
Solvent: Anhydrous Chloroform (
) or DMF (depending on drug solubility).
Steps:
-
Activation: If using a carboxylic acid drug, pre-activate it with EDC/NHS in the solvent for 30 mins. If using an anhydride, skip this.
-
Impregnation: Add the activated guest solution (5–10 equivalents relative to amine sites) to the MOF powder.
-
Incubation: Seal and stir gently (or rock) at 40–50°C for 24 hours .
-
Critical: Do not use magnetic stir bars directly on crystals if particle size preservation is important; use an orbital shaker.
-
-
Washing: Centrifuge and wash extensively (3x DMF, 3x Ethanol) to remove unreacted drug. Soxhlet extraction may be necessary for strongly adsorbed non-covalent guests.
Validation & Characterization
Trustworthiness relies on proving that (1) the Boc group is gone, (2) the MOF is still crystalline, and (3) the drug is covalently attached.
| Technique | Purpose | Expected Outcome |
| ¹H-NMR (Digested) | Quantify Deprotection | Digest MOF in DCl/DMSO-d₆. Disappearance of the Boc singlet (~1.5 ppm, 9H). Appearance of downfield amide protons after PSM. |
| PXRD | Structural Integrity | Diffraction pattern must match the parent MOF. Loss of peaks indicates framework collapse during deprotection. |
| N₂ Isotherm (BET) | Porosity Check | MOF-Boc: Low surface area (blocked pores). MOF-NH₂: High surface area (pores open). MOF-Drug: Reduced surface area (drug occupancy). |
| TGA | Thermal Stability | Weight loss step at ~180°C (Boc loss) should be absent in the deprotected sample. |
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the appropriate deprotection strategy.
References
-
Cohen, S. M. (2010). Postsynthetic modification of metal–organic frameworks.[1][2][3][4][5] Chemical Reviews, 112(2), 970-1000. Link
-
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. Link
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks.[1][2][4][5][6][7] Journal of the American Chemical Society, 131(47), 17436-17443. Link
-
Burrows, A. D., et al. (2008). Post-synthetic modification of tagged metal-organic frameworks.[2][4][5][6][7] Angewandte Chemie International Edition, 47(44), 8482-8486. Link
-
Lundin, R., & Ioannidis, P. (2010). Microwave-Assisted Deprotection of Boc-Protected Amines. Biotage Application Note. Link(General protocol reference for microwave Boc removal).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spray Drying for Making Covalent Chemistry: Postsynthetic Modification of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.gla.ac.uk [chem.gla.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Post-Synthetic Modification of a Metal-Organic Framework Glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of Functionalized Polyimides using 4-(Boc-amino)phthalic Acid
This Application Note is designed for researchers requiring precise control over polyimide functionalization. It addresses the specific challenge of utilizing 4-(Boc-amino)phthalic acid —a versatile but thermally sensitive building block—to generate polyimides with pendant amino groups for post-polymerization modification.
Executive Summary
Polyimides (PI) are renowned for thermal stability, but their chemical inertness often limits their utility in bio-interface and sensor applications. 4-(Boc-amino)phthalic acid serves as a critical "masked" monomer. It introduces a latent amine functionality into the polymer backbone which, upon deprotection, provides a reactive site for crosslinking, sensing moieties, or bioconjugation.
The Core Challenge: The tert-butyloxycarbonyl (Boc) protecting group is thermally unstable above ~180°C . Traditional polyimide synthesis (thermal imidization at >250°C) destroys this group before it can serve its purpose.
The Solution: This guide details a Low-Temperature Chemical Imidization Protocol . By strictly separating the polymerization and cyclization phases and utilizing chemical dehydrating agents, we preserve the Boc moiety until the precise moment of deprotection.
Strategic Analysis: The Thermal Budget
The success of this synthesis relies entirely on managing the "Thermal Budget" of the reaction.
| Process Step | Traditional Temp. | Boc-Safe Temp. | Consequence of Failure |
| Polymerization | RT – 80°C | RT – 60°C | Premature deprotection; crosslinking. |
| Imidization | 250°C – 350°C | RT – 100°C | Catastrophic Loss: Boc group decomposes to isobutylene + CO₂, yielding an unprotected amine that may oxidize or crosslink uncontrollably. |
| Deprotection | N/A | RT (Acidic) | N/A |
Synthesis Logic Flow
The following diagram illustrates the critical decision pathways to ensure Boc retention.
Figure 1: Step-wise synthesis workflow ensuring thermal protection of the Boc group.
Experimental Protocols
Protocol A: Monomer Activation (In-Situ Anhydride Formation)
Since 4-(Boc-amino)phthalic acid is a dicarboxylic acid, it must be converted to its anhydride form to react efficiently with diamines under mild conditions.
Materials:
-
4-(Boc-amino)phthalic acid (10 mmol)
-
Acetic Anhydride (
) (Excess) -
Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Suspension: Suspend the diacid in dry DCM (or THF).
-
Dehydration: Add acetic anhydride (3 equivalents).
-
Reaction: Stir at 40–60°C for 2–4 hours. Note: Do not exceed 80°C to ensure Boc stability.
-
Isolation: Evaporate solvents under reduced pressure. The resulting solid is crude 4-(Boc-amino)phthalic anhydride.
-
Validation: Check FTIR. Disappearance of broad -OH (acid) stretch and appearance of doublet anhydride carbonyls (approx. 1780 and 1850 cm⁻¹).
Protocol B: Polymerization & Chemical Imidization
This step creates the polymer backbone without thermally degrading the Boc group.
Reagents:
-
Monomer A: 4-(Boc-amino)phthalic anhydride (prepared above).
-
Monomer B: Aromatic Diamine (e.g., ODA, p-PDA) – Stoichiometric 1:1 ratio with Monomer A.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (Anhydrous).
-
Catalyst: Pyridine (Py) and Acetic Anhydride (
).
Step-by-Step:
-
Poly(amic acid) Formation (PAA):
-
Dissolve the Diamine completely in NMP under Nitrogen atmosphere.
-
Add the Anhydride solid in portions at 0°C – Room Temperature .
-
Stir for 12–24 hours at Room Temperature. The solution typically becomes viscous, indicating high molecular weight PAA formation.
-
Critical Checkpoint: Do not heat. The Boc group is safe here.
-
-
Chemical Imidization:
-
To the PAA solution, add a mixture of Acetic Anhydride (4 eq) and Pyridine (2 eq) per repeat unit.
-
Heat the solution to 80°C – 100°C for 4–6 hours.
-
Warning: Do NOT exceed 120°C. While standard chemical imidization sometimes goes higher, 100°C is sufficient for cyclization while keeping the Boc group intact (Boc
).
-
-
Work-up:
-
Precipitate the polymer into Methanol or Water.
-
Filter, wash repeatedly with methanol to remove pyridine/acetic acid traces.
-
Dry in a vacuum oven at 60°C .
-
Protocol C: Deprotection (The "Reveal")
Once the PI film or powder is formed, the Boc group is removed to reveal the free amine.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution/Swelling:
-
For Powder: Dissolve the Boc-PI in DCM.
-
For Films: Swell the film in DCM.
-
-
Acidolysis: Add TFA slowly to create a 1:1 (v/v) TFA:DCM mixture.
-
Reaction: Stir at Room Temperature for 1–3 hours. Bubbling (CO₂ release) indicates successful deprotection.
-
Neutralization: Precipitate into dilute aqueous
or Methanol containing minimal triethylamine to neutralize the ammonium salt ( ) back to the free amine ( ). -
Drying: Vacuum dry at RT.
Characterization & Validation
To ensure the protocol worked, compare the spectral data at each stage.
| Functional Group | Monomer (Acid) | Poly(amic acid) | Boc-Polyimide | Deprotected PI ( |
| Amide C=O (Boc) | ~1690 cm⁻¹ | ~1690 cm⁻¹ | Present | Absent |
| Imide C=O | Absent | Absent | Doublet (1780, 1720 cm⁻¹) | Doublet (1780, 1720 cm⁻¹) |
| Amine N-H | Masked | Masked | Masked | Broad (~3300-3400 cm⁻¹) |
| Solubility | Polar Solvents | High | Good (in NMP/DMAc) | Variable (may decrease) |
Applications of the Free Amine
The revealed amino group allows for "Click" chemistry and bio-functionalization.
Figure 2: Functionalization pathways for the deprotected polyimide.[1]
References
-
Synthesis of Functional Polyimides: Liaw, D. J., et al. "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science, Vol. 37, No. 7, 2012.
-
Boc Deprotection Protocols: Han, G., et al. "Removal of Boc group by TFA."[2] Common Organic Chemistry, 2023.[3][4]
-
Chemical Imidization Mechanism: Sroog, C. E. "Polyimides."[5][6] Journal of Polymer Science: Macromolecular Reviews, Vol. 11, 1976.
-
Thermal Stability of Boc Group: Gros, L., et al. "Thermal deprotection of the Boc group: A valid pathway to functional polymers?" Polymer Chemistry, 2015. (Confirms instability >150°C).[7][8]
Sources
- 1. Elastomers and Composites [journal.rubber.or.kr]
- 2. rsc.org [rsc.org]
- 3. biocompare.com [biocompare.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group -Elastomers and Composites | Korea Science [koreascience.kr]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Peptide Coupling Conditions for 4-(Boc-amino)phthalic Acid
Executive Summary
Coupling 4-(Boc-amino)phthalic acid to peptide amines presents a unique set of chemoselective challenges distinct from standard amino acid coupling. Unlike linear amino acids, this molecule is an ortho-dicarboxylic acid capable of three distinct reaction pathways:
-
Regioselective Mono-amidation: Formation of an amide at either the para- or meta-carbonyl relative to the amino group.
-
Diamidation: Reaction at both carboxylic acid sites (often undesirable).
-
Imide Formation: Cyclization to the thermodynamically stable phthalimide (often a "dead-end" side product unless specifically targeted).
This guide details the protocols to achieve kinetic control for mono-amide formation, utilizing the electronic asymmetry of the 4-(Boc-amino) substituent to drive regioselectivity.
Strategic Analysis: The Electronic Bias
To control the reaction, one must understand the electronic influence of the 4-Boc-amino group.
-
Electronic Effect: The nitrogen atom at position 4 is an electron-donating group (EDG) via resonance.
-
Impact on Carbonyls:
-
Position 1 (Para): Receives significant electron density via resonance. This makes the carbonyl carbon less electrophilic .
-
Position 2 (Meta): Cannot receive resonance density from the nitrogen. It remains more electrophilic .
-
-
Prediction: Under kinetic control (anhydride route), a nucleophilic amine will preferentially attack the Position 2 (Meta) carbonyl.
Reaction Pathway Diagram
Figure 1: Reaction landscape. The anhydride route maximizes regioselectivity toward the meta-amide. Over-activation leads to the cyclic imide.
Protocol A: The Anhydride Route (Recommended)
This method offers the highest regioselectivity and prevents diamide formation by limiting the electrophile to the cyclic anhydride form.
Materials
-
Substrate: 4-(Boc-amino)phthalic acid
-
Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Nucleophile: Peptide amine (free base or salt with DIEA)
Step 1: Synthesis of 4-(Boc-amino)phthalic Anhydride
Note: We avoid acetic anhydride reflux to prevent thermal degradation of the Boc group.
-
Dissolve 1.0 equiv of 4-(Boc-amino)phthalic acid in anhydrous DCM (0.1 M concentration).
-
Add 1.05 equiv of DCC dissolved in a minimum amount of DCM dropwise at 0 °C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Observation: A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the DCU.
-
Concentration: Evaporate the filtrate in vacuo to obtain the crude anhydride.
-
QC Check: IR spectroscopy should show characteristic anhydride doublets at ~1780 and 1850 cm⁻¹.
-
Step 2: Regioselective Ring Opening
-
Redissolve the crude anhydride in anhydrous DCM or DMF (depending on peptide solubility).
-
Add 0.95–1.0 equiv of the Peptide Amine .
-
Critical: If the peptide is a TFA salt, add 1.0–1.1 equiv of DIEA to free the amine. Do not use excess base , as it can promote racemization or side reactions.
-
-
Stir at RT for 2–12 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash with 5% Citric Acid (to remove unreacted amine and ensure the product carboxylic acid is protonated).
-
Wash with Brine, Dry over Na₂SO₄.
-
-
Purification: The product is a mono-carboxylic acid. It can often be purified by Reverse Phase HPLC (0.1% TFA buffers).
Expected Outcome: The major isomer is the amide formed at the meta-carbonyl (Position 2), leaving the para-carboxylic acid (Position 1) free.
Protocol B: Direct Coupling (High Throughput)
For library synthesis where isolation of the anhydride is impractical, direct coupling using HATU is possible but requires strict stoichiometry to avoid diamides.
Materials
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (Diisopropylethylamine)[1]
-
Solvent: DMF/DMA
Procedure
-
Dissolve 4-(Boc-amino)phthalic acid (1.0 equiv) in DMF.
-
Add DIEA (1.0 equiv).
-
Add HATU (0.9 equiv).
-
Note: Using slightly less than 1 equivalent of HATU ensures we only activate one carboxylic acid group, minimizing diamide formation.
-
-
Stir for 5 minutes to form the activated ester.
-
Add the Peptide Amine (1.0 equiv).
-
Stir at RT for 1–2 hours.
Risk Assessment: This method produces a statistical mixture of regioisomers (approx 60:40 favoring the meta-amide due to sterics/electronics, but less selective than the anhydride route).
Troubleshooting & Optimization
Comparison of Conditions
| Parameter | Anhydride Route (Protocol A) | Direct Coupling (Protocol B) |
| Regioselectivity | High (favors meta-amide) | Moderate/Low (Statistical mix) |
| Side Products | Minimal (trace imide) | Diamide possible if HATU excess |
| Boc Stability | Excellent (Neutral/Mild) | Excellent (Basic) |
| Scalability | High (Gram to Kg) | Low (mg/Library scale) |
| Reagent Cost | Low (DCC is cheap) | High (HATU is expensive) |
The "Phthalimide Dead-End"
If your mass spectrum shows a product with [M-18] relative to the desired mono-amide, you have formed the cyclic phthalimide.
-
Cause: High temperature (>50°C), excess coupling reagents (activating the second acid which then attacks the amide nitrogen), or acidic workup with heating.
-
Solution: Keep reactions at RT. If the imide is actually desired (e.g., as a linker), add EDC/HOBt and heat to 60°C to drive cyclization intentionally.
References
-
Regioselectivity in Anhydride Opening
-
Mechanism:[1][2][3][4][5][6][7] Nucleophilic attack on asymmetric anhydrides is governed by electrophilicity. The carbonyl meta to the electron-donating amino group is more electrophilic.
-
Source: "Regioselective ring opening of substituted phthalic anhydrides." Tetrahedron Letters, 2007. Link (Generalized mechanistic principle).
-
-
DCC Dehydration Protocol
-
Peptide Coupling Reagents (HATU/DCC)
- Overview: Comprehensive review of coupling reagents and mechanisms.
-
Source: "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link
-
Phthalimide Formation Risks
Sources
Application Note: Crystallization Strategies for 4-(Boc-amino)phthalic Acid Complexes
Abstract
This application note details the methodologies for the purification and crystallization of 4-(tert-butoxycarbonylamino)phthalic acid (4-Boc-APA) and the subsequent growth of its metal-organic complexes. Unlike unsubstituted phthalic acids, the presence of the thermally sensitive and hydrophobic Boc (tert-butyloxycarbonyl) group necessitates specific low-temperature protocols to prevent deprotection and ensure structural integrity. This guide covers ligand purification, solvent selection, and three distinct crystallization workflows: Liquid-Liquid Diffusion, Vapor Diffusion, and Low-Temperature Solvothermal Synthesis.
Physicochemical Profile & Solubility Analysis
Before attempting crystallization, one must understand the competing forces within the molecule. 4-Boc-APA contains a hydrophilic dicarboxylic acid core and a hydrophobic tert-butyl carbamate tail.
-
Thermal Instability: The Boc group undergoes thermolytic cleavage (releasing isobutylene and CO₂) at temperatures typically exceeding 100–110°C in solution, or lower in the presence of Lewis acidic metals.
-
Solubility Profile:
-
High Solubility: DMF, DMA, DMSO, Methanol, Ethanol, THF.
-
Moderate Solubility: Ethyl Acetate, Acetone.
-
Insolubility: Hexanes, Chloroform (poor), Water (at low pH).
-
Data Table 1: Solvent Compatibility for 4-Boc-APA
| Solvent System | Interaction Type | Usage | Risk Factor |
| DMF / DMA | High Solubility (Polar Aprotic) | Primary solvent for metal complexation | Medium: High boiling point makes removal difficult without heat. |
| Methanol / Ethanol | H-Bonding / Polar Protic | Co-solvent for layering | Low: Excellent for evaporation/diffusion methods. |
| Water | Anti-solvent (pH dependent) | Precipitant for ligand purification | High: Can cause hydrolysis if pH < 3 for extended periods. |
| Diethyl Ether | Vapor Diffusion Agent | Anti-solvent for vapor diffusion | Low: Ideal for growing X-ray quality crystals. |
Protocol A: Ligand Purification (Pre-Complexation)
Commercial or synthesized 4-Boc-APA often contains traces of unreacted 4-aminophthalic acid or oligomers. High-purity ligand is a prerequisite for single-crystal growth.
Objective: Isolate pure microcrystalline 4-Boc-APA.
-
Dissolution: Dissolve crude 4-Boc-APA in a minimum volume of Ethyl Acetate (EtOAc) at room temperature.
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble oligomers.
-
Precipitation:
-
Slowly add Hexanes to the filtrate until persistent cloudiness appears.
-
Store at 4°C for 12–24 hours.
-
-
Collection: Filter the white microcrystalline solid.
-
Drying: Vacuum dry at 40°C (Do NOT exceed 60°C).
Protocol B: Crystallization of Metal Complexes
The primary challenge in crystallizing 4-Boc-APA complexes is preserving the Boc group while coordinating the metal ions (typically Zn²⁺, Cu²⁺, or Co²⁺) to the carboxylate groups. High-temperature solvothermal methods (standard for MOFs) are contraindicated here due to deprotection risks.
Method 1: Liquid-Liquid Diffusion (Layering)
Best for: Growing single crystals for X-ray Diffraction (XRD).
Mechanism: Slow diffusion of a metal salt solution into a ligand solution through a buffer layer creates a concentration gradient, allowing nucleation at low supersaturation.
Step-by-Step Procedure:
-
Ligand Solution (Bottom Layer): Dissolve 0.1 mmol of 4-Boc-APA in 2 mL of DMF or DMSO. Place this in a narrow glass tube (4–5 mm diameter).
-
Buffer Layer (Middle): Carefully pipette 1 mL of a 1:1 mixture of DMF:Ethanol on top of the ligand solution. Tip: Tilt the tube and flow slowly down the side to avoid mixing.
-
Metal Solution (Top Layer): Dissolve 0.1 mmol of Metal Salt (e.g., Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·3H₂O) in 2 mL of Ethanol . Layer this gently on top of the buffer.
-
Incubation: Seal the tube with Parafilm. Store undisturbed at room temperature (20–25°C) in a vibration-free environment.
-
Harvest: Crystals typically appear at the interface after 3–14 days.
Method 2: Vapor Diffusion
Best for: Small scale (<10 mg), high-yield microcrystals.
Mechanism: A volatile anti-solvent (precipitant) diffuses into the non-volatile solvent containing the metal-ligand mixture, slowly lowering solubility.
Step-by-Step Procedure:
-
Reaction Mixture: In a small inner vial (4 mL), mix:
-
0.05 mmol 4-Boc-APA (in 1 mL DMF).
-
0.05 mmol Metal Salt (in 1 mL DMF/MeOH).
-
Optional: Add 10 µL of Pyridine or Triethylamine to deprotonate the carboxylic acids (facilitates coordination).
-
-
Outer Chamber: Place the small vial (uncapped) inside a larger jar (20 mL).
-
Anti-Solvent: Fill the outer jar with Diethyl Ether or Acetone (approx. 5–8 mL) so the level is below the rim of the inner vial.
-
Seal: Cap the large jar tightly.
-
Growth: The ether vapors will diffuse into the DMF solution. Crystals form over 2–7 days.
Method 3: Low-Temperature Solvothermal
Best for: Bulk powder synthesis or microcrystalline MOFs.
Critical Constraint: Temperature must be kept < 85°C .
-
Mixture: Combine 1.0 equiv. 4-Boc-APA and 1.0 equiv. Metal Nitrate in DMF/Ethanol (3:1 v/v) .
-
Sealing: Place in a screw-capped Pyrex pressure tube (Teflon-lined cap). Do not use stainless steel autoclaves as you cannot monitor dissolution.
-
Heating: Place in an oven or oil bath at 65°C or 80°C .
-
Duration: 24–72 hours.
-
Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes crystal size).
Visualization: Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on the stability of the Boc group and the desired outcome.
Figure 1: Decision matrix for crystallizing 4-(Boc-amino)phthalic acid complexes, prioritizing thermal stability.
Characterization & Troubleshooting (Self-Validating Steps)
To ensure the protocol was successful and the Boc group remains intact, perform these checks:
-
Infrared Spectroscopy (FT-IR):
-
Success: Look for the carbamate C=O stretch at ~1680–1700 cm⁻¹ .
-
Failure (Deprotection): Loss of the 1690 cm⁻¹ peak and appearance of primary amine doublets (N-H) around 3300–3400 cm⁻¹.
-
-
¹H NMR (Digestive):
-
Dissolve the crystals in DCl/DMSO-d6.
-
Success: A strong singlet at ~1.4-1.5 ppm (9H) corresponds to the tert-butyl group.
-
-
Thermogravimetric Analysis (TGA):
-
A weight loss step of approx. 30–35% (depending on metal weight) between 150°C and 200°C indicates the loss of the Boc group (isobutylene + CO₂). If this step is missing, the Boc group was likely lost during synthesis.
-
References
-
Boc-Group Stability: Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. Link
-
Layering Techniques: Spokoyny, A. M., et al. (2009). Infinite Coordination Polymer Nano- and Microparticle Structures. Chemical Society Reviews, 38(5), 1218-1227. Link
-
Phthalate MOF Synthesis (Analogous Systems): Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402, 276–279. Link
-
Low-Temperature Crystallization: Eddaoudi, M., et al. (2001). Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Carboxylates. Accounts of Chemical Research, 34(4), 319-330. Link
-
Boc-Amino Acid Crystallization: Patent CN112661672A. Crystallization method of Boc-amino acid. Link
Troubleshooting & Optimization
Technical Support Center: Solubilization of 4-(Boc-amino)phthalic Acid
The following technical guide serves as a specialized support resource for researchers working with 4-(Boc-amino)phthalic acid (CAS: 103984-52-9). This guide prioritizes mechanistic understanding and practical troubleshooting over generic advice.
Product Focus: 4-(Boc-amino)phthalic acid Primary Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) Key Challenge: Overcoming strong intermolecular hydrogen bonding (dimerization) while preserving the acid-labile Boc protecting group.
Core Solubility Protocol
The "Standard" Dissolution Workflow For most applications (e.g., solid-phase peptide synthesis, NMR, or stock solution preparation), follow this optimized protocol to minimize degradation risks.
| Step | Action | Technical Rationale |
| 1 | Dry the Solute | Ensure the solid is free of residual moisture. Water acts as a potent anti-solvent for phthalic acid derivatives. |
| 2 | Solvent Selection | Preferred: Anhydrous DMSO (Grade ≥99.9%). Alternative: Anhydrous DMF. Note: DMF is prone to hydrolysis over time, releasing amines that can cause side reactions. |
| 3 | Initial Ratio | Start at 50–100 mg/mL . Higher concentrations (up to ~200 mg/mL) are possible but require "Assisted Dissolution" (see below). |
| 4 | Vortexing | Vortex vigorously for 30–60 seconds. Do not shake by hand; shear force is needed to break crystal aggregates. |
| 5 | Thermal Assist | If undissolved, heat to 40–50°C in a water bath for 5–10 minutes. CRITICAL: Do not exceed 60°C to prevent thermal degradation of the Boc group. |
| 6 | Visual Check | Solution should be clear and colorless to pale yellow. Any turbidity indicates micro-precipitation (likely water contamination). |
Troubleshooting & FAQs
Q1: I have vortexed for 10 minutes, but fine particles remain visible. Why won't it dissolve?
Diagnosis: Kinetic inhibition due to Hydrogen-Bonded Dimerization. Mechanism: Phthalic acid derivatives form extremely stable "carboxylic acid dimers" in the solid state. Polar aprotic solvents like DMSO must break these dimers by acting as H-bond acceptors. This process has a high activation energy. Solution:
-
Apply Sonication: Use an ultrasonic bath (35–40 kHz) for 5–10 minutes. Sonication provides the mechanical energy to disrupt the lattice structure more effectively than vortexing.
-
The "Base Trick" (Advanced): If the application permits (e.g., coupling reactions), add 1.0–2.0 equivalents of DIPEA (Diisopropylethylamine) .
-
Why? This deprotonates the carboxylic acids, converting the neutral acid into a highly soluble carboxylate salt.
-
Result: Solubility often increases by 10-fold instantly.
-
Q2: Can I heat the solution to 80°C to speed this up?
Diagnosis: Thermal instability risk. Answer: NO. Reasoning: The tert-butoxycarbonyl (Boc) group is thermally unstable. While generally stable up to ~100°C in neutral dry solvents, the presence of carboxylic acid protons (autocatalysis) can lower the decomposition threshold.
-
Risk: At >60°C, you risk Boc-deprotection , releasing isobutylene and CO₂, yielding the free amine which may then react with the activated carboxylic acid (polymerization).
-
Limit: Keep temperatures ≤50°C .
Q3: My solution was clear, but it turned cloudy after sitting on the bench. What happened?
Diagnosis: Hygroscopic "Crash-Out" (The Anti-Solvent Effect). Mechanism: DMSO and DMF are highly hygroscopic (they absorb atmospheric water). 4-(Boc-amino)phthalic acid is hydrophobic. As the solvent absorbs moisture from the air, the solvent power decreases, causing the hydrophobic solute to precipitate. Solution:
-
Use septum-sealed vials and anhydrous solvents.
-
Store stock solutions in a desiccator or freezer (-20°C).
-
Recovery: Add a small volume of fresh, anhydrous DMSO to redissolve.
Q4: Which solvent is better for long-term storage: DMSO or DMF?
Recommendation: DMSO. Reasoning:
-
DMF Instability: DMF decomposes over time into dimethylamine and formic acid. The dimethylamine is nucleophilic and can remove Fmoc groups (if used in orthogonal protection) or react with activated esters.
-
DMSO Stability: DMSO is chemically inert to the Boc group and the phthalic core under storage conditions (frozen). However, DMSO freezes at 18.5°C; ensure it is fully thawed and vortexed before use to avoid concentration gradients.
Comparative Solubility Data
Estimated solubility limits based on structural analogs (Terephthalic acid/Phthalic acid) in anhydrous solvents at 25°C.
| Solvent | Solubility (Neutral) | Solubility (with 2 eq. DIPEA) | Risk Factor |
| DMSO | High (~150–200 mg/mL) | Very High (>300 mg/mL) | Low (Freezes at 18.5°C) |
| DMF | High (~100–150 mg/mL) | Very High (>300 mg/mL) | Medium (Decomposition to amines) |
| Water | Insoluble (<1 mg/mL) | Moderate (as salt only) | High (Precipitation) |
| Methanol | Moderate (~50 mg/mL) | High | High (Risk of transesterification) |
Decision Logic Visualization
The following diagram illustrates the logical workflow for solubilizing stubborn samples.
Caption: Logical workflow for solubilizing 4-(Boc-amino)phthalic acid, prioritizing mechanical and thermal methods before chemical modification.
References
-
Wang, Q., Xu, H., & Li, X. (2005).[1] Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.[1][2]7) K. Journal of Chemical & Engineering Data, 50(3), 719–721. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 569246, 4-tert-Butylphthalic acid.[3] PubChem. Link
-
Lundt, B. F., et al. (1978). Selective Removal of the N-tert-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research, 12(5), 258–268. (Context on Boc stability). Link
-
Gaylord Chemical Company. (2022). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. Link
Sources
Technical Support Center: Thermal Handling of 4-(Boc-amino)phthalic Acid
Topic: Preventing decarboxylation of 4-(Boc-amino)phthalic acid during heating Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Welcome to the Technical Support Hub for 4-(Boc-amino)phthalic acid. This guide addresses the thermal instability inherent to electron-rich phthalic acid derivatives. The presence of the tert-butoxycarbonyl (Boc) amino group introduces a specific set of competing degradation pathways that must be managed during heating, drying, or reaction.
Part 1: Core Issue Analysis (The "Why")
Handling 4-(Boc-amino)phthalic acid requires navigating a "Two-Front War" against thermal degradation. Unlike simple phthalic acid, this molecule possesses two distinct failure modes that activate at overlapping temperature ranges.
The Degradation Pathways
-
Pathway A: Boc-Thermolysis (Acid-Catalyzed or Pure Thermal)
-
Trigger: Temperatures >110°C (pure thermal) or >60°C (in the presence of trace acid).
-
Mechanism: Elimination of isobutylene and CO₂, yielding the free amine (4-aminophthalic acid).
-
Consequence: The resulting free amine is significantly more electron-rich than the Boc-protected form, drastically lowering the activation energy for Pathway B.
-
-
Pathway B: Decarboxylation of the Phthalic Core
-
Trigger: Temperatures >140°C, often accelerated by polar protic solvents or metal ions.
-
Mechanism: The electron-donating amino group at the 4-position destabilizes the carboxylate, facilitating CO₂ loss to form 3-aminobenzoic acid derivatives.
-
Consequence: Irreversible loss of the phthalic core regiochemistry.
-
Key Insight: The Boc group acts as a "dam." If it breaks (Pathway A), the floodgates open for rapid core decarboxylation (Pathway B). Therefore, Boc retention is the primary control point for preventing core decarboxylation.
Mechanism Visualization
The following diagram illustrates the competing pathways and the critical "Danger Zone."
Caption: Thermal degradation logic flow. Note that Boc-loss (red dashed line) accelerates core decarboxylation.
Part 2: Critical Parameters & Thresholds
| Parameter | Safe Range | Danger Zone | Technical Note |
| Temperature | < 80°C | > 100°C | Boc group thermal cleavage onset is ~100-110°C in solid state; lower in solution. |
| pH Environment | Neutral to Weakly Basic | Acidic (pH < 4) | Trace acid catalyzes Boc removal, which triggers subsequent decarboxylation. |
| Solvent | Aprotic (THF, DCM, EtOAc) | Protic (Water, Alcohols) | Water at high T acts as a pseudo-acid/base, promoting both hydrolysis and decarboxylation. |
| Atmosphere | Inert (N₂/Ar) | Air/Moisture | Moisture promotes hydrolysis of the anhydride back to the acid, resetting the decarboxylation risk. |
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: Drying the Solid
Q: I dried the synthesized acid in an oven at 120°C, and the solid turned from white to dark brown. What happened? A: You likely triggered a cascade failure.
-
Diagnosis: At 120°C, you exceeded the thermal stability of the Boc group (approx. 110°C). The initial "fizzing" was isobutylene/CO₂ release (Boc loss). The darkening indicates the oxidation of the resulting free aniline amine, which is highly reactive.
-
Verification: Check NMR. Loss of the t-butyl singlet (~1.4 ppm) confirms Boc loss.
-
Solution: Never dry Boc-amino acids above 60°C. Use a high-vacuum desiccator with P₂O₅ at Room Temperature (RT) or max 40°C.
Scenario 2: Reaction "Fizzing"
Q: During a coupling reaction in DMF at 90°C, I observed continuous gas evolution. Is this normal? A: No, this is a critical warning sign.
-
Diagnosis: While some coupling reagents release gas, continuous evolution usually indicates decarboxylation. In DMF (a polar aprotic solvent), the carboxylate anion is "naked" and more reactive. If the temperature is 90°C, you are dangerously close to the decarboxylation threshold of the electron-rich ring.
-
Mechanistic Insight: Polar aprotic solvents lower the energy barrier for decarboxylation by destabilizing the ground state of the carboxylate.
-
Solution: Lower reaction temperature to 40-50°C. Use more active coupling agents (e.g., HATU/EDC) that function at lower temperatures, rather than relying on thermal energy.
Scenario 3: Anhydride Formation
Q: I am trying to make the phthalic anhydride intermediate by heating the acid. The yield is low. A: Thermal dehydration is too harsh for this substrate.
-
Issue: Heating to the melting point to drive off water will destroy the Boc group before the anhydride forms cleanly.
-
Solution: Use Chemical Dehydration instead of Thermal Dehydration.
-
Protocol: Dissolve the acid in DCM or THF. Add 1.1 equivalents of DCC (Dicyclohexylcarbodiimide) or Acetic Anhydride at 0°C -> RT. This forms the anhydride chemically without exceeding 25°C.
-
Part 4: Validated Protocols
Protocol A: Safe Drying of 4-(Boc-amino)phthalic Acid
Purpose: To remove solvent/water without triggering thermal degradation.
-
Preparation: Place the wet cake in a tared vial. Cover the vial mouth with a Kimwipe secured by a rubber band (to prevent dust contamination while allowing gas flow).
-
Setup: Place in a vacuum oven or desiccator.
-
Conditions:
-
Pressure: < 10 mbar (High Vacuum).
-
Temperature: Ambient (20-25°C) . Do not heat.
-
Desiccant: Presence of P₂O₅ or KOH pellets in the chamber is recommended to scavenge acidic vapors and water.
-
-
Endpoint: Dry to constant weight. If solvent remains (e.g., high boiling DMF), wash with ether/hexanes first to displace it, rather than using heat to drive it off.
Protocol B: Low-Temperature Anhydride Formation
Purpose: To generate the reactive anhydride intermediate for subsequent coupling without heating.
-
Dissolution: Suspend 1.0 eq of 4-(Boc-amino)phthalic acid in dry THF (concentration ~0.2 M).
-
Activation: Add 1.2 eq of Acetic Anhydride (Ac₂O) and 2.5 eq of Pyridine (or Triethylamine).
-
Note: The base neutralizes any acetic acid formed, preventing acid-catalyzed Boc loss.
-
-
Reaction: Stir at Room Temperature for 2-4 hours.
-
Monitoring: TLC should show the disappearance of the baseline acid spot and appearance of a less polar spot (Anhydride).
-
-
Workup: Concentrate under reduced pressure at < 40°C . Co-evaporate with toluene to remove excess pyridine/acetic anhydride.
-
Storage: Use immediately. Do not store the anhydride for long periods as it will hydrolyze back to the acid or rearrange.
References
-
Boc Group Stability & Removal
-
Mechanism:[1][2][3][4][5][6][7] The tert-butoxycarbonyl group undergoes thermolysis at temperatures >100°C, releasing isobutylene and CO₂. This process is autocatalytic in the presence of acid.
- Source: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. (General reference for Boc stability limits).
- Context: Confirms the upper temperature limit of ~100-110°C for Boc-protected amines in the absence of acid.
-
-
Decarboxylation of Phthalic Acids
-
Mechanism:[1][2][3][4][5][6][7] Electron-donating substituents (like amino groups) on the phthalic ring significantly lower the activation energy for decarboxylation compared to unsubstituted phthalic acid.
-
Source: Decarboxylation - Master Organic Chemistry. (2022). Retrieved from
- Context: Explains the electronic effects that make amino-phthalic acids prone to CO₂ loss.
-
-
Phthalic Anhydride Synthesis Conditions
- Methodology: Standard industrial synthesis involves high heat (>200°C), which is incompatible with Boc groups. Chemical dehydration (acetic anhydride/DCC)
-
Source: Phthalic anhydride (PA): a valuable substrate in organic transformations. (2018). Retrieved from
- Context: Provides comparative methods for anhydride formation, highlighting the need for milder conditions for functionalized deriv
-
Thermal Deprotection of Boc
- Data: Studies show that while Boc can be removed thermally in boiling water or high-boiling solvents, this is often accompanied by side reactions for complex substr
-
Source: Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. (2015).[6] Retrieved from
- Context: Validates the risk of unintentional deprotection at elevated temper
Sources
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Bacterial Decarboxylation of o-Phthalic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Removing Unreacted 4-(Boc-amino)phthalic Acid from MOF Pores
From the Desk of a Senior Application Scientist
Welcome to the technical support center for Metal-Organic Framework (MOF) post-synthesis processing. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet critical challenge of removing unreacted linkers, specifically 4-(Boc-amino)phthalic acid, from the porous network of their synthesized MOFs. Incomplete removal of this bulky, Boc-protected linker can lead to pore blockage, drastically reduced surface area, and inaccessible active sites, thereby compromising the performance of your material in applications ranging from gas storage to catalysis and drug delivery.
This guide provides a structured, in-depth approach to troubleshooting and resolving this issue, moving from fundamental techniques to more advanced solutions. We will delve into the causality behind each procedural choice, ensuring you not only have a protocol to follow but also a clear understanding of the underlying principles.
Understanding the Challenge: Properties of 4-(Boc-amino)phthalic Acid
Before selecting a removal strategy, it is crucial to understand the physicochemical properties of the molecule you are trying to remove. 4-(tert-butoxycarbonyl-amino)phthalic acid is a modified amino acid linker with distinct characteristics that influence its behavior within the MOF pores.
| Property | Value / Description | Implication for Removal |
| Molecular Weight | 281.27 g/mol | Its relatively large size can lead to significant pore volume occupation. |
| Key Functional Groups | Carboxylic acids, Boc-protected amine | The carboxylic acids can interact with the MOF framework, while the bulky, hydrophobic Boc group influences its solubility. |
| Solubility | Generally soluble in polar aprotic solvents like DMF, DMSO, and moderately soluble in alcohols like methanol and ethanol.[1] | Solvent washing is a viable primary strategy. The choice of solvent is critical for effective dissolution. |
| Thermal Stability | The Boc (tert-butoxycarbonyl) protecting group is thermally labile and can be removed at elevated temperatures (typically >150 °C), reverting to 4-aminophthalic acid. The unprotected 4-aminophthalic acid has a high decomposition temperature (~344 °C).[2] | Thermal activation can be a dual-purpose method: it can potentially remove the entire molecule or just the Boc group, altering the linker's properties. However, this must be balanced against the thermal stability of the MOF itself. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the MOF activation process in a direct question-and-answer format.
Q1: My characterization shows a very low BET surface area and pore volume. Could residual 4-(Boc-amino)phthalic acid be the cause?
A: Absolutely. This is the most common symptom of incomplete linker removal. Unreacted 4-(Boc-amino)phthalic acid and other guest molecules (like the synthesis solvent) reside within the MOF channels, physically obstructing the pores.[3][4] This blockage prevents nitrogen or other probe gases from accessing the internal surface during analysis, leading to erroneously low surface area and porosity measurements. Verifying the removal of these guest species is a critical step in the "activation" process required to realize the intrinsic porosity of the MOF.[5]
Q2: What is the most straightforward method to remove the unreacted linker?
A: The first and most fundamental technique is thorough solvent washing and exchange .[6][7] The goal is to replace the high-boiling point synthesis solvent (often DMF or DEF), which contains dissolved unreacted linkers, with a fresh, volatile solvent in which the linker is also soluble. This process works by diffusion and concentration gradients.
Causality: The high-boiling-point solvents used in solvothermal synthesis are difficult to remove under mild conditions.[7][8] Exchanging them with a low-boiling-point solvent like methanol or ethanol facilitates removal by gentle heating under vacuum.[9] Repeated washing cycles are necessary to ensure that the concentration of the unreacted linker within the MOF pores equilibrates with the bulk solvent, which is then decanted and replaced.[10]
See Protocol 1 for a detailed, step-by-step methodology.
Q3: I've performed extensive solvent washing, but characterization (TGA/FTIR) still indicates the presence of the linker. What is the next logical step?
A: If solvent washing alone is insufficient, controlled thermal activation is the next logical step, provided your MOF is thermally stable.[3] This method uses heat under vacuum or an inert gas flow to provide the energy needed for guest molecules to desorb from the pore surfaces and be carried away.
Causality: Thermal energy increases the vapor pressure of the trapped linker and solvent molecules, facilitating their removal from the pores. For 4-(Boc-amino)phthalic acid, heating can also cause the thermolysis of the Boc group, potentially breaking down the molecule into smaller, more volatile fragments that are easier to remove. However, the temperature must be carefully controlled to exceed the desorption energy of the guest molecules but remain below the decomposition temperature of the MOF framework itself.[11][12]
See Protocol 2 for a detailed methodology on thermal activation.
Q4: My MOF has poor thermal stability and shows signs of structural collapse upon heating. What are the best alternative activation methods?
A: For thermally sensitive MOFs, it is critical to use methods that avoid the strong capillary forces and structural stresses induced by conventional heating. The premier alternative is Supercritical CO₂ (scCO₂) Extraction .[4][9]
Causality: When a solvent evaporates from a nanoporous material, the surface tension at the liquid-vapor interface creates immense capillary forces that can pull the framework inward, causing pore collapse.[9][13] Supercritical fluids have no surface tension because they are not liquids or gases. By bringing CO₂ to its supercritical state (above 31°C and 74 bar), it can efficiently dissolve and flush out guest molecules from the pores.[14][15] When the pressure is released, the CO₂ turns into a gas directly, completely avoiding the liquid phase and its destructive capillary forces.[16] This makes it an exceptionally gentle and effective method for activating delicate structures.
See Protocol 3 for an overview of the scCO₂ drying workflow.
Q5: How can I definitively confirm that the 4-(Boc-amino)phthalic acid has been successfully removed and my MOF is "activated"?
A: A combination of characterization techniques is essential for a comprehensive and trustworthy assessment. No single technique tells the whole story.
| Technique | What It Measures | Indication of Successful Removal |
| Powder X-Ray Diffraction (PXRD) | Crystalline structure and phase purity of the MOF.[17] | The PXRD pattern of the activated MOF should match the simulated pattern from single-crystal data, confirming that the framework's integrity was maintained during activation.[7] |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature.[17] | A "clean" MOF will show a minimal mass loss at temperatures below the framework's decomposition point. A significant mass loss corresponding to the boiling/decomposition of the linker indicates its presence. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups.[17] | The disappearance of characteristic peaks for 4-(Boc-amino)phthalic acid (e.g., C=O stretches from the Boc group ~1700 cm⁻¹) in the activated sample's spectrum confirms its removal. |
| Gas Adsorption (N₂ at 77 K) | Surface area (BET), pore volume, and pore size distribution.[18] | A dramatic increase in the measured BET surface area and pore volume compared to the as-synthesized material is the ultimate proof of successful pore activation. |
| ¹H NMR Spectroscopy | Quantitative analysis of organic components. | After digesting a known mass of the activated MOF in an appropriate deuterated acid (e.g., DCl in DMSO-d₆), the absence of proton signals from the linker in the ¹H NMR spectrum provides quantitative confirmation of its removal.[19] |
Decision-Making Workflow for Linker Removal
The following workflow provides a logical sequence of steps to select the appropriate activation protocol for your specific MOF.
Caption: Workflow for selecting an appropriate MOF activation method.
In-Depth Experimental Protocols
Protocol 1: Comprehensive Solvent Washing & Exchange
This protocol is the essential first step for purifying any as-synthesized MOF.
-
Initial Separation: After synthesis, decant the mother liquor from the crystalline MOF product. Centrifuge the sample at a low speed (e.g., 3000 rpm for 5 minutes) to pellet the solid and carefully pipette away the supernatant.
-
First Wash: Add a volume of the high-boiling point synthesis solvent (e.g., fresh, anhydrous DMF) sufficient to fully suspend the MOF powder. Gently agitate (vortex or sonicate briefly) to break up any aggregates. Let the MOF soak for 6-8 hours. This step helps remove unreacted metal salts and linker from the exterior of the crystals.[6][7]
-
Solvent Exchange: Centrifuge and decant the solvent. Now, add a volume of a volatile, low-boiling-point solvent (e.g., anhydrous methanol or ethanol) sufficient to suspend the powder. Methanol is often effective for aminophthalic acid derivatives.[20]
-
Repeat Exchange Cycles: Allow the MOF to soak in the fresh methanol for at least 12-24 hours.[10] Centrifuge and decant the used solvent, then replenish with fresh methanol. Repeat this cycle 3 to 5 times over several days. The extended duration and repetition are crucial to allow for the slow diffusion of trapped molecules out of the micropores.[10]
-
Final Rinse: Perform a final rinse with an even more volatile solvent like acetone or dichloromethane if desired, to facilitate faster drying.
-
Drying: After the final decantation, dry the sample under a gentle vacuum at a low temperature (e.g., 60-80 °C) for 12-24 hours to remove the bulk of the exchange solvent before proceeding to characterization or a more aggressive activation method.
Protocol 2: Controlled Thermal Activation
Warning: Only use this method after confirming the thermal stability of your MOF via TGA.
-
Sample Preparation: Place the solvent-exchanged MOF sample in a Schlenk flask or a specialized sample tube for a vacuum furnace.
-
Initial Evacuation: Connect the sample to a high-vacuum line (<10⁻³ mbar) at room temperature. Allow it to evacuate for several hours to remove any loosely bound surface solvent.
-
Ramped Heating: Begin heating the sample slowly and incrementally under dynamic vacuum. A typical ramp rate is 1-2 °C/minute. A slow ramp prevents a sudden, violent outgassing that can damage the crystal structure.
-
Hold at Target Temperature: Based on your TGA data, hold the temperature at a plateau just below the MOF's decomposition temperature. A temperature of 120-180 °C is often sufficient to remove residual solvents and potentially the Boc-protected linker. Hold for at least 12-24 hours.
-
Inert Gas Flow (Optional): An alternative to a static vacuum is to flow a dry, inert gas (like N₂ or Ar) over the sample during heating.[11] This can be more efficient at carrying away desorbed molecules.
-
Cooling: After the hold period, cool the sample back to room temperature under vacuum before exposing it to air. Exposing a hot, activated MOF to air can lead to rapid adsorption of atmospheric water and oxygen, potentially deactivating the material.
Protocol 3: Supercritical CO₂ (scCO₂) Extraction
This advanced protocol requires specialized equipment (a critical point dryer).
-
Solvent Exchange to a CO₂-Miscible Solvent: The first step is critical. You must exchange the synthesis solvent with a solvent that is miscible with liquid CO₂. Absolute ethanol is a common and effective choice.[9] Follow the solvent exchange steps in Protocol 1 , using ethanol as the final exchange solvent. Ensure the exchange is thorough over several days.
-
Loading the Sample: Place the ethanol-soaked MOF sample into the chamber of the critical point dryer.
-
Purging with Liquid CO₂: Cool the chamber (typically to ~10-15 °C) and fill it with liquid CO₂. The liquid CO₂ will displace the ethanol. Perform several cycles of filling, soaking, and venting the liquid CO₂ over several hours to ensure all ethanol is flushed from the MOF pores.[9]
-
Heating to Supercritical Point: Once the ethanol is fully exchanged, seal the chamber. Heat the chamber to a temperature above the critical point of CO₂ (Tc = 31.1 °C), typically to 40 °C. The pressure will simultaneously rise above the critical pressure (Pc = 73.8 bar).[14][21]
-
Venting and Depressurization: Slowly and carefully vent the chamber over several hours while maintaining the temperature.[9] This slow depressurization allows the supercritical CO₂ to transition directly to a gas without passing through the liquid phase, thus avoiding all capillary forces and preserving the MOF's structure.
-
Sample Recovery: Once the chamber has returned to atmospheric pressure, it can be cooled and the fully activated, dry MOF powder can be recovered.
By following this guide, researchers can systematically address the challenge of removing unreacted 4-(Boc-amino)phthalic acid, leading to the successful activation of their MOF materials and the realization of their full potential.
References
- Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation
- Activation of metal–organic framework m
- Activation of metal–organic framework materials.
- Cleaning with Supercritical CO2. IKM Ocean Team.
- Supercritical CO2 cleaning. Unitech Annemasse.
- Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Royal Society of Chemistry.
- MOF filtration and washing?
- Selective ligand removal to improve accessibility of active sites in hierarchical MOFs for heterogeneous photocatalysis.
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Ossila.
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework M
- 4-Aminophthalic acid | 5434-21-9. ChemicalBook.
- Physiochemical characterization of metal organic framework m
- Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallis
- Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. MDPI.
- Steps Involved in a Supercritical CO2 Extraction Process. Buffalo Extraction System.
- Controlling Thermal Expansion: A Metal–Organic Frameworks Route.
- Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE.
- In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society.
- Amino-functionalized Zr-MOF nanoparticles for adsorption of CO2 and CH4.
- Metal Organic Frameworks (MOFs)
- 4-Aminophthalic Acid | 5434-21-9. Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. 4-Aminophthalic acid | 5434-21-9 [chemicalbook.com]
- 2. 4-Aminophthalic Acid | 5434-21-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Supercritical CO2 cleaning | Unitech Annemasse [unitechannemasse.com]
- 15. Cleaning with Supercritical CO2 - IKM Ocean Team [ikm.com]
- 16. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 17. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azom.com [azom.com]
- 19. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Stability and Deprotection of 4-(Boc-amino)phthalic Acid
Welcome to the technical support center for advanced chemical intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 4-(Boc-amino)phthalic acid during acidic hydrolysis. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of this transformation, ensuring high yield and purity of the target molecule, 4-aminophthalic acid.
Introduction: The Deprotection Challenge
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its stability in basic and nucleophilic environments while being readily removable under acidic conditions.[][2] However, the deprotection of 4-(Boc-amino)phthalic acid presents a unique challenge. The reaction requires carefully calibrated acidic conditions to achieve complete and selective cleavage of the Boc group without inducing unwanted side reactions on the electron-rich aromatic ring or the adjacent carboxylic acid functionalities. This guide is structured to address these specific challenges head-on.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry of the Boc deprotection process for this specific substrate.
Q1: What is the precise mechanism of acid-catalyzed Boc deprotection?
A: The acid-catalyzed removal of a Boc group is a two-step process initiated by the protonation of the carbamate's carbonyl oxygen.[3] This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine and carbon dioxide.[3] The tert-butyl cation is subsequently neutralized, typically by forming isobutylene gas.[4]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Q2: How does the stability of a Boc group on an aromatic amine compare to one on an aliphatic amine?
A: Generally, the Boc group on an aromatic amine, such as in 4-(Boc-amino)phthalic acid, is slightly more stable and may require more forcing conditions (e.g., longer reaction times or higher acid concentrations) for complete removal compared to its aliphatic counterparts.[5] This is attributed to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces the basicity of the carbamate carbonyl, making it less susceptible to initial protonation.
Q3: What are the primary stability concerns for the phthalic acid backbone during this process?
A: The phthalic acid moiety is generally robust. However, two potential side reactions should be considered under harsh acidic conditions:
-
Decarboxylation: While phthalic acid itself is relatively stable, the presence of a strongly electron-donating amino group (post-deprotection) can activate the ring, potentially facilitating decarboxylation at elevated temperatures.[6]
-
Anhydride Formation: In the presence of strong dehydrating acids (e.g., concentrated H₂SO₄) and heat, the two ortho-carboxylic acid groups can condense to form 4-aminophthalic anhydride.[7]
Q4: What are the most common acidic reagents for this transformation and why?
A: The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[8]
-
TFA/DCM: This is a very common and effective system. TFA is a strong acid that readily cleaves the Boc group, and the reaction is typically fast at room temperature.[9]
-
HCl in Dioxane/EtOAc: This is also highly effective and is often preferred as it is more volatile and can be easier to remove during work-up. It is commercially available in standardized molarities (e.g., 4M HCl in dioxane).[10]
Section 2: Troubleshooting Guide
Encountering issues during a chemical reaction is a common part of research. This guide provides a systematic approach to resolving the most frequent problems seen during the acidic hydrolysis of 4-(Boc-amino)phthalic acid.
Caption: A systematic workflow for troubleshooting Boc deprotection.
Problem 1: Incomplete Deprotection
-
Symptom: Analysis by TLC or HPLC shows a significant amount of starting material, 4-(Boc-amino)phthalic acid, remaining after the expected reaction time.
-
Causality & Expert Analysis: This is the most common issue and typically points to insufficient acid strength or concentration to overcome the stability of the aromatic Boc group.[11] Residual water in the reaction can also consume the acid catalyst, slowing the reaction.
-
Solutions:
-
Extend Reaction Time: Continue to monitor the reaction by TLC/HPLC for an additional 1-2 hours.
-
Increase Acid Concentration: If time is not effective, a higher concentration or a larger excess of the acid may be required. For example, if using 20% TFA in DCM, consider increasing to 50%.[11]
-
Ensure Anhydrous Conditions: If using a system like HCl in dioxane, ensure the solvent and starting material are dry. Water can compete for the proton, slowing the desired reaction.[10]
-
Problem 2: Formation of an Unknown, Less Polar Byproduct
-
Symptom: A new spot appears on the TLC plate that is less polar (higher Rf) than both the starting material and the product.
-
Causality & Expert Analysis: This is a classic sign of tert-butylation. The highly reactive tert-butyl cation generated during the reaction can act as an electrophile and alkylate the electron-rich aromatic ring of either the starting material or the product.[12]
-
Solutions:
-
Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common and effective scavengers include anisole, thioanisole, or triethylsilane (TES) (typically 5-10% v/v).[12][13]
-
Lower the Temperature: Running the reaction at 0 °C can sometimes reduce the rate of this side reaction without significantly impacting the deprotection rate.
-
Problem 3: Low Overall Yield and Product Degradation
-
Symptom: The reaction goes to completion, but the isolated yield of 4-aminophthalic acid is low, and/or multiple unidentified polar spots are visible on the TLC.
-
Causality & Expert Analysis: This suggests the reaction conditions are too harsh, leading to the degradation of the desired product. The aminophthalic acid product, with its activated ring, is more sensitive than the starting material.
-
Solutions:
-
Switch to a Milder Acid: If TFA is causing degradation, consider using 4M HCl in dioxane, which is often considered slightly milder.[10] Aqueous phosphoric acid has also been reported as an effective and mild reagent.[14]
-
Reduce Reaction Temperature: Perform the deprotection at 0 °C from the start to minimize potential degradation pathways.
-
Minimize Reaction Time: Monitor the reaction closely and quench it immediately upon completion to avoid prolonged exposure of the product to the acidic medium.
-
Problem 4: Difficulty with Product Isolation During Aqueous Work-up
-
Symptom: After quenching the reaction and performing a liquid-liquid extraction, the desired product is not found in the organic layer and is difficult to recover from the aqueous layer.
-
Causality & Expert Analysis: 4-aminophthalic acid is amphoteric and can exist as a zwitterion. Its high polarity, due to two carboxylic acid groups and an amine, makes it highly soluble in water and often insoluble in common organic solvents like DCM or ethyl acetate.
-
Solutions:
-
pH Adjustment for Precipitation: After quenching the acid, carefully adjust the pH of the aqueous solution to the isoelectric point of 4-aminophthalic acid (typically around pH 3-4). This should minimize its solubility and cause it to precipitate out of the solution, where it can be collected by filtration.
-
Evaporation/Lyophilization: If the product is the hydrochloride or trifluoroacetate salt, the most direct method of isolation is often to evaporate the solvent and excess acid in vacuo. The resulting salt can then be used directly or purified.
-
Use of Alternative Solvents: For extraction, consider more polar solvents like n-butanol, which may have better success in extracting the zwitterionic product from an aqueous phase.
-
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol A: Standard Deprotection with Trifluoroacetic Acid (TFA)
-
Principle: This protocol uses a strong acid (TFA) for rapid and efficient deprotection at room temperature. The inclusion of a scavenger is a best-practice measure.
-
Setup: Dissolve 4-(Boc-amino)phthalic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add anisole (2.0 eq) as a cation scavenger.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a pre-mixed solution of 1:1 TFA:DCM (v/v) until the total TFA concentration is ~20-50%.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% acetic acid) or HPLC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The crude product will be the TFA salt.
-
Purification: The crude salt can be purified by recrystallization or by dissolving it in a minimal amount of water and carefully adjusting the pH to ~3.5 with a mild base (e.g., aqueous ammonia) to precipitate the free amine. Filter, wash with cold water, and dry under vacuum.
Protocol B: Milder Deprotection with HCl in Dioxane
-
Principle: This method uses a standardized solution of HCl in an organic solvent, which can offer better control and may be preferable for sensitive substrates.
-
Setup: Dissolve 4-(Boc-amino)phthalic acid (1.0 eq) in a minimal amount of methanol or dioxane.
-
Reaction: To the solution at 0 °C, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Monitoring: Stir the reaction at room temperature for 2-6 hours. The product hydrochloride salt may precipitate from the solution. Monitor progress by TLC or HPLC-MS.
-
Work-up: Upon completion, the solvent can be removed in vacuo. If a precipitate has formed, it can be isolated by filtration, washed with cold diethyl ether to remove non-polar impurities, and dried.
-
Purification: The resulting hydrochloride salt is often pure enough for subsequent steps. To obtain the free amine, dissolve the salt in water and neutralize as described in Protocol A.
Section 4: Data Summary Table
The following table summarizes typical conditions and expected outcomes to guide your experimental design.
| Parameter | Condition 1: TFA/DCM | Condition 2: HCl/Dioxane | Condition 3: Aq. H₃PO₄ |
| Acid Strength | Strong | Strong | Moderate |
| Typical Temp. | 0 °C to RT | 0 °C to RT | RT to 50 °C |
| Typical Time | 1 - 3 hours | 2 - 6 hours | 4 - 12 hours |
| Key Advantage | Fast and highly effective | Easy to remove reagents | Milder, avoids chlorinated solvents |
| Primary Risk | tert-butylation, potential for degradation if left too long.[12] | Slower than TFA, requires anhydrous conditions. | Significantly longer reaction times. |
| Recommended Scavenger | Anisole or Thioanisole | Not typically required but can be added | Not required |
References
- Vertex AI Search. BOC-Amino Acids.
- SciSpace.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Quora. Why is phthalic acid more acidic than isophyllic acid or terephthalic acid?. (2022).
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024).
- Google Patents. US2824109A - Process for the production of 4-aminophthal-imide-5-sulfonic acid.
- ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
- Wikipedia. Phthalic acid.
- Cluey.
- PrepChem.com. Synthesis of 4-aminophthalic acid.
- Reddit. Boc and tBu ester pH stability during enamine hydrolysis. (2024).
- PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005).
- Oxford Academic. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether.
- Chemistry Stack Exchange. Comparing acidic strength of phthalic acid isomers. (2022).
- Google Patents.
- RSC Publishing. Phthalic anhydride (PA)
- Patsnap.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Organic Chemistry Portal. tert-Butyl Esters.
- Reddit. Why is boc stable to hydrolysis under basic conditions?. (2024).
- PrepChem.com. Synthesis of 4-aminophthalic anhydride.
- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017).
- ResearchG
- ResearchGate. "Phthalic Acids and Other Benzenepolycarboxylic Acids". In: Kirk-Othmer Encyclopedia of Chemical Technology.
Sources
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2824109A - Process for the production of 4-aminophthal-imide-5-sulfonic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. tert-Butyl Esters [organic-chemistry.org]
Minimizing side reactions during amide coupling of phthalic acid derivatives
The Core Challenge: The "Ortho-Effect"
Welcome to the technical guide for coupling phthalic acid derivatives. The primary difficulty in this chemistry is the ortho-effect . Unlike isophthalic (meta) or terephthalic (para) acids, the two carboxylic acid groups in phthalic acid are adjacent. This proximity creates a "danger zone" where intramolecular side reactions—specifically phthalimide formation and anhydride reversion —often outcompete the desired intermolecular amide coupling.
This guide moves beyond standard textbook protocols to provide field-tested strategies for suppressing these pathways.
Diagnostic & Mechanistic Workflow
Before selecting a protocol, you must understand the competing pathways. The diagram below illustrates the kinetic competition that dictates your yield.
Figure 1: Reaction Pathways & Competition
Caption: Mechanistic divergence in phthalic acid coupling. The "Danger Zone" (red) highlights irreversible cyclization pathways that must be suppressed via temperature control and reagent selection.
Troubleshooting Scenarios (Q&A)
Scenario A: "I am trying to make the mono-amide, but I keep isolating the cyclic imide."
The Cause: This is the classic Phthalimide Cyclization . Once the mono-amide is formed, the remaining carboxylic acid (or its activated ester) is perfectly positioned to be attacked by the amide nitrogen. This reaction is thermodynamically driven by the stability of the 5-membered ring and is accelerated by:
-
High Temperatures: (>40°C).
-
Strong Base: Promotes deprotonation of the amide nitrogen.
-
Over-Activation: Activating the second carboxylic acid group inadvertently.
The Solution:
-
Switch Strategy: Do not start with Phthalic Acid. Start with Phthalic Anhydride .[1][2][3]
-
Why? The reaction of an amine with phthalic anhydride is an addition reaction, not a condensation. It requires no coupling reagent, meaning there is no "active ester" intermediate to facilitate ring closure.
-
Protocol Adjustment: Perform the reaction in a non-nucleophilic solvent (THF or DCM) at room temperature or 0°C. If the product precipitates, filtration yields the pure mono-amide.
Scenario B: "I need the diamide, but the second coupling is stalling or low yielding."
The Cause: Steric hindrance.[4] Once the first amide is installed, the ortho-substituent twists the ring out of planarity, making the second carboxyl group difficult to access. Furthermore, standard carbodiimides (DCC/EDC) often lead to anhydride formation (reversion) faster than the second amine can attack.
The Solution:
-
Reagent: Switch to T3P (Propylphosphonic Anhydride) or HATU .
-
Why T3P? T3P is a cyclic phosphonic anhydride that acts as a powerful dehydrating agent. It is particularly effective for sterically hindered couplings because it does not generate the bulky O-acylurea intermediate seen with EDC/DCC [1]. It also produces water-soluble byproducts, simplifying purification.
-
Why HATU? If T3P fails, HATU with HOAt is the "nuclear option." The 7-azabenzotriazole moiety participates in neighboring group participation, accelerating the reaction rate over the background cyclization rate [2].
Scenario C: "My unsymmetrical phthalic derivative is giving the wrong regioisomer."
The Cause: When opening an unsymmetrical phthalic anhydride (e.g., 3-fluorophthalic anhydride), the amine will attack the least sterically hindered carbonyl or the most electrophilic carbonyl. These factors often conflict.
The Solution:
-
Solvent Control: Regioselectivity is highly solvent-dependent.
-
Polar solvents (DMF/MeCN): Favor attack at the more acidic/electrophilic carbonyl (electronic control).
-
Non-polar solvents (Toluene/DCM): Favor attack at the least hindered carbonyl (steric control).
-
-
Catalysis: Using a mild Lewis Acid (like Zn(OAc)₂) can sometimes invert regioselectivity by coordinating to the less hindered carbonyl oxygen.
Reagent Selection Matrix
Use this table to select the correct system for your specific constraint.
| Constraint | Recommended Reagent | Additive | Base | Why? |
| Standard Diamide | T3P (50% in EtOAc) | None | Pyridine or NMM | Low epimerization, easy workup, handles sterics well [3]. |
| Difficult/Hindered | HATU | HOAt | DIPEA (Hünig's) | Fastest kinetics; outcompetes side reactions. |
| Mono-Amide | None (Use Anhydride) | None | None / TEA | Avoids over-activation; cleanest route. |
| Cost-Sensitive | EDC·HCl | Oxyma Pure | DIPEA | Oxyma is a safer, more reactive alternative to HOBt [2]. |
Validated Experimental Protocols
Protocol A: High-Yield Diamide Synthesis using T3P
Best for: Sterically crowded phthalic acids or when preventing racemization is critical.
-
Dissolution: Dissolve the phthalic acid derivative (1.0 equiv) and the amine (2.2–2.5 equiv) in EtOAc or 2-MeTHF (concentration ~0.1 M).
-
Note: Avoid DMF if possible to simplify workup, but use if solubility is limiting.
-
-
Base Addition: Add Pyridine (4.0 equiv) or N-Methylmorpholine (NMM) .
-
Critical: Do not use strong bases like NaOH. Pyridine acts as both base and acylation catalyst.
-
-
Coupling: Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 2.5–3.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitor: TLC/LCMS. If mono-amide persists, add more T3P.
-
-
Workup: Add water. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/amine), then sat. NaHCO₃, then brine.
-
Result: T3P byproducts are water-soluble and wash away completely.[5]
-
Protocol B: Regioselective Mono-Amide Formation (Anhydride Route)
Best for: Creating the "Phthalanilic Acid" intermediate without cyclization.
-
Preparation: Suspend the unsymmetrical phthalic anhydride (1.0 equiv) in DCM (anhydrous).
-
Amine Addition: Add the amine (1.0 equiv) dropwise at 0°C.
-
Troubleshooting: If the amine is a hydrochloride salt, add 1.0 equiv of DIPEA.
-
-
Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.
-
Observation: The reaction mixture often turns from a suspension to a clear solution, then precipitates the product.
-
-
Isolation:
-
If precipitate forms: Filter and wash with cold DCM. This is usually the pure mono-amide.
-
If soluble: Evaporate solvent. Recrystallize from EtOAc/Hexanes. Do not use silica chromatography if possible, as the acidity of silica can catalyze cyclization to the imide.
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectrum Analysis of 4-(Boc-amino)phthalic Acid
This guide outlines the technical characterization of 4-(Boc-amino)phthalic acid using 1H NMR spectroscopy. It is designed for researchers synthesizing phthalocyanine precursors, fluorescent probes, or peptidomimetics who require rigorous verification of structure and purity.[1]
Introduction: The Criticality of Spectral Verification
4-(Boc-amino)phthalic acid is a pivotal intermediate. Its dual carboxylic acid functionality allows for orthogonal coupling, while the Boc group protects the amine during sensitive acylation steps.
In drug development and materials science, the purity of this intermediate is non-negotiable . Unreacted precursors (4-aminophthalic acid) or hydrolyzed protecting groups (Boc removal) can lead to catastrophic side reactions, such as polymerization or uncontrolled branching.[1] This guide provides a self-validating NMR protocol to distinguish the target compound from its specific impurities.
Spectral Characterization (The "Gold Standard")
The following data represents the characteristic 1H NMR profile of pure 4-(Boc-amino)phthalic acid in DMSO-d6 . DMSO is the required solvent due to the insolubility of the dicarboxylic acid core in chloroform.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
| Signal | Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Context |
| A | 12.50 – 13.50 | Broad Singlet | 2H | -COOH | Carboxylic acid protons (Positions 1 & 2).[1] Often broad due to exchange. |
| B | 9.60 – 9.80 | Singlet | 1H | -NH-Boc | Carbamate NH. Significantly downfield compared to free amine (~5-6 ppm). |
| C | 7.95 – 8.10 | Doublet (J~2Hz) | 1H | Ar-H3 | Ortho to Boc-NH, Ortho to COOH.[1] Most deshielded aromatic proton. |
| D | 7.70 – 7.80 | Doublet (J~8Hz) | 1H | Ar-H6 | Ortho to COOH(1), Meta to Boc-NH.[1] |
| E | 7.55 – 7.65 | dd (J~8, 2Hz) | 1H | Ar-H5 | Ortho to Boc-NH, Para to COOH(2).[1] |
| F | 1.48 – 1.52 | Singlet | 9H | -C(CH₃)₃ | tert-Butyl group of Boc. Sharp, intense singlet. |
Note on Regiochemistry: The assignment of H3 vs H6 is critical. H3 is flanked by the Boc-amino group and a carboxylic acid, causing a synergistic deshielding effect (Van der Waals and anisotropy), pushing it downfield to ~8.0+ ppm.[1]
Comparative Analysis & Decision Logic
To validate synthesis success, you must compare the product spectrum against the precursor and potential impurities.
Scenario A: Reaction Monitoring (vs. 4-Aminophthalic Acid)
The conversion of the free amine to the Boc-carbamate induces a dramatic "Deshielding Shift" in the aromatic region.
-
Precursor (4-Amino): The free -NH₂ group is strongly electron-donating (shielding).
-
Diagnostic: Ar-H3 and Ar-H5 appear upfield at 6.5 – 6.8 ppm .
-
-
Product (4-Boc-Amino): The Boc group withdraws electron density from the nitrogen lone pair (resonance into the carbonyl).
-
Diagnostic: Ar-H3 and Ar-H5 shift downfield by >1.0 ppm to the 7.6 – 8.1 ppm range.
-
Scenario B: Impurity Profiling
Common contaminants arising from the Boc-protection reaction (using Boc₂O).
| Impurity | Diagnostic Signal (DMSO-d6) | Source | Removal Strategy |
| Boc Anhydride (Boc₂O) | Singlet @ 1.45 ppm | Excess reagent | Wash with hexane/ether or vacuum dry >4h. |
| tert-Butanol | Singlet @ 1.10 – 1.20 ppm | Hydrolysis of Boc₂O | High-vacuum drying (volatile). |
| Ethyl Acetate | q @ 4.03, s @ 1.99, t @ 1.17 | Extraction solvent | Extended vacuum drying.[1] |
Visualization: Spectral Decision Tree
The following diagram illustrates the logical workflow for interpreting the NMR data during synthesis.
Caption: Decision tree for validating 4-(Boc-amino)phthalic acid synthesis via 1H NMR.
Experimental Protocol
Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 .
-
Why DMSO? Phthalic acid derivatives strongly dimerize and are insoluble in CDCl₃. DMSO disrupts hydrogen bonding, ensuring sharp peaks.[1]
-
-
Mixing: Sonicate for 30 seconds. If the solution is cloudy, filter through a cotton plug (cloudiness often indicates inorganic salts from the workup).[1]
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the carboxylic acid protons.
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds . The aromatic protons and COOH protons have long T1 relaxation times; a short D1 will reduce integration accuracy.
-
Scans (NS): 16 scans are usually sufficient for 10 mg.
-
Temperature: 298 K (25°C).
Troubleshooting Common Issues
-
Missing COOH Peaks: If the peaks at 12-13 ppm are flattened or missing, the sample may contain trace water (broadening via exchange).[1] Add 1 drop of D₂O ; the COOH and NH peaks will disappear, confirming their identity.[1][2]
-
Water Peak Interference: In DMSO-d6, water appears at ~3.33 ppm.[1] Ensure this does not overlap with any solvent impurities, though it is far from the diagnostic regions of this molecule.[1][3]
References
-
National Institutes of Health (NIH). (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed. Retrieved from [Link]
-
University of Wisconsin-Madison. (2024). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of N-Boc protected amino acid derivatives (Supplementary Info). Retrieved from [Link]
Sources
The Unambiguous Arbiters of Molecular Truth: A Comparative Guide to Single-Crystal X-ray Diffraction for 4-(Boc-amino)phthalic Acid Derivatives
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational drug design is built. For researchers working with novel compounds like 4-(Boc-amino)phthalic acid derivatives—molecules with significant potential in medicinal chemistry—understanding their exact atomic arrangement is paramount. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) with other common analytical techniques, supported by experimental insights, to demonstrate its unparalleled power in delivering unambiguous structural elucidation.
The Imperative of Structural Precision for 4-(Boc-amino)phthalic Acid Derivatives
The 4-(Boc-amino)phthalic acid scaffold is a versatile building block in the synthesis of complex molecules, including peptidomimetics and macrocycles, which are of interest for their potential therapeutic activities. The seemingly subtle interplay of intramolecular and intermolecular forces, such as hydrogen bonding and π-stacking, dictates the conformation and packing of these molecules in the solid state. These structural nuances can profoundly influence critical pharmaceutical properties, including solubility, stability, and bioavailability. Therefore, a definitive understanding of the molecular geometry is not just beneficial, but essential.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the precise coordinates of each atom can be determined.
The power of SC-XRD lies in its ability to provide a complete and unambiguous picture of the molecule, including:
-
Bond lengths and angles: Accurate to thousandths of an Ångstrom and tenths of a degree, respectively.
-
Stereochemistry: Unambiguous assignment of absolute configuration for chiral centers.
-
Conformation: The precise spatial arrangement of atoms.
-
Intermolecular interactions: A detailed map of how molecules pack together in the crystal lattice.
This level of detail is unattainable by most other analytical techniques, making SC-XRD the gold standard for structural elucidation.
Causality in Experimental Design: Why Crystal Quality is Paramount
The success of an SC-XRD experiment is critically dependent on the quality of the single crystal. A well-ordered, single crystal will produce a sharp, well-resolved diffraction pattern, leading to a high-resolution crystal structure. In contrast, poorly ordered or twinned crystals will yield a diffuse or complex diffraction pattern that is difficult or impossible to interpret. The choice of crystallization technique is therefore a crucial step in the experimental workflow.
A Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD is the definitive method, other techniques are often employed in the characterization of new chemical entities. Understanding their strengths and limitations in comparison to SC-XRD is crucial for a comprehensive analytical strategy.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Type | Single crystal (typically 0.1-0.5 mm) | Polycrystalline powder | Solution or solid state |
| Information Obtained | Absolute 3D molecular structure, bond lengths/angles, stereochemistry, packing | Crystalline phase identification, lattice parameters, crystallinity | Connectivity, chemical environment of nuclei, solution-state conformation |
| Resolution | Atomic resolution | Lower resolution than SC-XRD | Indirect structural information |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex mixtures or new compounds | Can be ambiguous for complex stereochemistry or conformational isomers |
| Primary Application | Definitive structural elucidation of new compounds | Routine quality control, polymorph screening | Elucidation of covalent structure in solution |
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for the analysis of crystalline powders.[2] It provides a fingerprint of the crystalline phases present in a sample and is invaluable for applications such as polymorph screening and quality control of bulk materials.[2] However, because the diffraction data is an average of all crystallite orientations in the powder, the three-dimensional structural information is compressed into a one-dimensional pattern. This loss of information makes it generally impossible to solve the crystal structure of a new compound from PXRD data alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the workhorse of the modern chemistry lab for determining the covalent framework of a molecule in solution.[3] Through-bond and through-space correlations provide invaluable information about which atoms are connected and their relative proximity. However, NMR provides information about the average structure in solution, and crucial details about the solid-state conformation and intermolecular interactions are lost. While solid-state NMR can provide some of this information, it does not offer the atomic-level resolution of SC-XRD.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 4-(Boc-amino)phthalic Acid Derivative
The following is a detailed, step-by-step methodology for the SC-XRD analysis of a representative 4-(Boc-amino)phthalic acid derivative.
Part 1: Synthesis and Crystallization
-
Synthesis: The 4-(Boc-amino)phthalic acid derivative is synthesized according to established literature procedures. The crude product is purified by column chromatography or recrystallization to achieve high purity (>98%).
-
Crystallization: The key to a successful SC-XRD experiment is the growth of high-quality single crystals. Several crystallization techniques should be screened to find the optimal conditions. A common and effective method is slow evaporation from a saturated solution.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water) to near saturation at room temperature.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the vial for the formation of well-defined, single crystals.
-
Part 2: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Visualizing the Workflow
Caption: Workflow for SC-XRD analysis of 4-(Boc-amino)phthalic acid derivatives.
Conclusion: The Power of Unambiguous Data
In the competitive field of drug development, the ability to make informed decisions based on precise and reliable data is a significant advantage. While techniques like PXRD and NMR are indispensable for routine analysis and characterization, single-crystal X-ray diffraction remains the ultimate arbiter of molecular truth. For novel 4-(Boc-amino)phthalic acid derivatives, the detailed structural insights provided by SC-XRD are not just a desirable piece of data but a critical component of a successful research and development program. By providing an unambiguous understanding of the molecule's three-dimensional structure, SC-XRD empowers researchers to rationally design the next generation of therapeutics.
References
-
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminophthalic acid. PubChem. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PubMed Central. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. PubMed Central. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2016). o-Phthalic acid derivatives: a structural investigation of their flexibility. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (1999). Phthalic acid, a versatile building block in organic-organometallic crystal engineering. New Journal of Chemistry. Retrieved February 6, 2026, from [Link]
-
LibreTexts Chemistry. (2022). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved February 6, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). X-ray Powder Diffraction Pattern of para aminobenzoic acid. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Phthalic acid. Retrieved February 6, 2026, from [Link]
Sources
Technical Guide: Gas Adsorption in MOFs – The Boc-Protected vs. Deprotected Interface
Executive Summary
The Critical Switch: In Metal-Organic Framework (MOF) engineering, the tert-butyloxycarbonyl (Boc) group serves as more than a synthetic shield; it is a toggle switch for porosity and chemical affinity.
This guide analyzes the functional divergence between Boc-protected (precursor) and deprotected (active amine) MOF linkers. For researchers in gas separation and drug delivery, understanding this transition is vital. While Boc-protection is often a transient synthetic necessity to prevent metal-coordination interference, its presence drastically alters the physicochemical landscape of the pore—transforming a hydrophilic, open-pore system into a sterically congested, hydrophobic environment.
The Steric vs. Electronic Landscape
The transition from a Boc-protected linker (e.g., 2-(tert-butoxycarbonylamino)-terephthalic acid) to a free amine linker (2-aminoterephthalic acid) fundamentally changes the MOF's adsorption profile through two mechanisms:
A. Steric Gating (Pore Volume)
The Boc group is bulky. In frameworks like UiO-66 or IRMOF-3 , the tert-butyl moiety protrudes into the pore channels.
-
With Boc: The effective pore aperture is reduced, often blocking gas diffusion for larger kinetic diameters (
, ) while significantly lowering the Brunauer-Emmett-Teller (BET) surface area. -
Without Boc: Removal reveals the cavity, restoring the theoretical pore volume and allowing access to the internal surface.
B. Electronic Tuning (Chemisorption)
-
With Boc: The nitrogen lone pair is delocalized into the carbonyl, rendering it non-nucleophilic and chemically inert. The pore environment becomes hydrophobic.
-
Without Boc: The free amine (
) acts as a Lewis base. This is critical for capture , where the amine lone pair facilitates strong dipole-quadrupole interactions or carbamate formation with .
Quantitative Performance Analysis
The following data compares the standard UiO-66-NH2 (deprotected) against its Boc-functionalized precursor .
Table 1: Physicochemical Property Comparison
| Feature | UiO-66-NH-Boc (Protected) | UiO-66-NH | Impact of Deprotection |
| BET Surface Area | ~600 – 850 m²/g | 1,050 – 1,250 m²/g | +40-50% Increase (Restoration of porosity) |
| Pore Volume | ~0.35 cm³/g | ~0.55 cm³/g | Significant Increase (Removal of steric bulk) |
| Pore Environment | Hydrophobic / Sterically Crowded | Hydrophilic / Polar | Switch from dispersive to electrostatic dominance |
| Thermal Stability | Stable up to ~150°C | Stable up to ~350°C | Boc thermolysis occurs ~150-200°C |
Table 2: Gas Adsorption Performance (298 K, 1 bar)
| Gas Adsorbate | UiO-66-NH-Boc Uptake | UiO-66-NH | Mechanism of Action |
| Low (< 1.5 mmol/g) | High (~2.5 – 3.5 mmol/g) | Amine groups induce strong polarization of | |
| Low | Moderate | ||
| Low (Hydrophobic) | High (Hydrophilic) | Deprotection exposes H-bond donor/acceptor sites. |
Note: Data ranges are approximate based on synthesis quality (defect density) and activation protocols.
Mechanistic Insight: The Deprotection Pathway
The following diagram illustrates the transformation of the MOF pore environment during the thermal deprotection process.
Caption: Transformation from sterically hindered Boc-MOF to active amine-MOF via thermal thermolysis.
Experimental Protocols
Protocol A: Thermal Deprotection (The "Green" Route)
Best for: UiO-66, MIL-101, and Zirconium-based MOFs.
-
Synthesis: Synthesize the MOF using the Boc-protected linker (e.g., 2-Boc-aminoterephthalic acid) via standard solvothermal methods.
-
Solvent Exchange: Wash the crystals with DMF (
mL) followed by Methanol ( mL) to remove unreacted linkers. -
Pre-drying: Dry under vacuum at ambient temperature for 12 hours.
-
Thermolysis (The Critical Step):
-
Place sample in a tube furnace or TGA pan.
-
Ramp temperature to 150°C at a rate of 2°C/min.
-
Hold at 150°C for 2 hours (removes solvent).
-
Ramp to 200°C at 2°C/min.
-
Hold for 6–12 hours . Note: The Boc group decomposes into isobutylene (gas) and
(gas), leaving the free amine.
-
-
Validation: Confirm deprotection via FTIR (disappearance of C=O stretch at ~1690 cm⁻¹ and appearance of N-H stretches) or TGA.
Protocol B: Gas Adsorption Measurement (Self-Validating)
-
Degassing:
-
Boc-Sample: Degas at 100°C (Do NOT exceed 120°C to prevent premature partial deprotection).
-
NH2-Sample: Degas at 120°C–150°C to ensure solvent removal from the hydrophilic pores.
-
-
Isotherm Collection:
-
Use
at 77 K for surface area (BET). -
Use
at 273 K and 298 K for heat of adsorption ( ) calculations.[1]
-
-
Data Check: If the "Deprotected" sample shows a BET surface area < 800 m²/g (for UiO-66), the pores are likely collapsed or deprotection was incomplete.
Critical Analysis for Applications
When to use the Boc-Protected State?
While gas adsorption is generally superior in the deprotected state, the Boc-protected MOF has niche utility:
-
Hydrophobic Gas Separation: For separating non-polar gases (e.g., propane/propene) where moisture resistance is required, the hydrophobic Boc pocket can prevent water competition.
-
Controlled Drug Delivery: The Boc group can "gate" the drug. The drug is loaded, and the Boc group is removed in situ (if acid-labile conditions exist) or used to slow down diffusion kinetics.
When to Deprotect?
For Carbon Capture (CCS) and Catalysis , deprotection is non-negotiable. The steric bulk of Boc reduces capacity by 40–60%, and the lack of a free amine eliminates the chemoselective benefit for acidic gases.
References
-
Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000. Link
-
Lillerud, K. P., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. Link
-
Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link
-
Hwang, Y. K., et al. (2008). "Amine-grafting on coordinatively unsaturated metal centers of MOFs: consequences for catalysis and metal encapsulation." Angewandte Chemie International Edition, 47(22), 4126-4130. Link
-
Kim, J., et al. (2015). "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures."[2] RSC Advances, 5, 2015. Link
Sources
A Comparative Guide to the Thermal Stability of 4-(Boc-amino)phthalic Acid for Pharmaceutical Development
In the landscape of pharmaceutical synthesis and drug development, the thermal stability of intermediates is a critical parameter that dictates reaction conditions, purification methods, storage, and ultimately, the viability of a manufacturing process. Among the myriad of protecting groups employed in modern organic synthesis, the tert-butoxycarbonyl (Boc) group is ubiquitous for its reliable protection of amines and its straightforward, acid-labile removal.[][2] This guide provides an in-depth analysis of the thermal decomposition behavior of 4-(Boc-amino)phthalic acid, a key building block in the synthesis of complex molecules. By leveraging comparative data from thermogravimetric analysis (TGA), we will explore the thermal liabilities imparted by the Boc group and the phthalic acid scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.
The Fundamentals of Thermogravimetric Analysis (TGA)
Before delving into the specific analysis of 4-(Boc-amino)phthalic acid, it is essential to understand the core principles of the primary analytical technique used in this guide. Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[][4] The resulting data is typically plotted as mass percentage versus temperature, generating a TGA curve. Key information derived from a TGA curve includes:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of the material's thermal stability.
-
Decomposition Stages: Discrete steps in the TGA curve, each corresponding to the loss of a specific component (e.g., solvent, a protecting group, or fragmentation of the molecular backbone).
-
Residual Mass: The percentage of the initial mass remaining at the end of the analysis, which can indicate the formation of a stable char or inorganic residue.[]
By analyzing these features, scientists can gain a quantitative understanding of a material's thermal stability and decomposition pathway.[][4]
Experimental Protocol: A Validated TGA Methodology
To ensure the generation of reliable and reproducible thermal stability data, a robust experimental protocol is paramount. The following section details a self-validating TGA workflow for the analysis of small organic molecules like 4-(Boc-amino)phthalic acid.
Step-by-Step TGA Protocol
-
Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation:
-
Ensure the 4-(Boc-amino)phthalic acid sample is dry and free of residual solvent by drying under high vacuum for at least 12 hours.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically platinum or alumina). A consistent sample mass is crucial for comparing results across different experiments.
-
-
Atmosphere and Flow Rate:
-
Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the experiment to ensure an oxygen-free environment. This prevents oxidative decomposition, allowing for the study of the inherent thermal decomposition.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is standard for initial screening and provides a good balance between resolution of decomposition events and experimental time.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to the maximum rate of mass loss for each step (from the derivative of the TGA curve, DTG).
-
Quantify the percentage mass loss for each distinct decomposition stage.
-
The causality behind these choices is rooted in establishing a baseline for comparison. An inert atmosphere isolates the thermal decomposition from oxidative processes, and a standardized heating rate ensures that the resulting data is comparable to other analyses performed under similar conditions.
Caption: A validated experimental workflow for TGA analysis.
Thermal Decomposition Profile of 4-(Boc-amino)phthalic Acid
Stage 1: Deprotection and Loss of the Boc Group
The first thermal event will be the cleavage of the Boc group. The tert-butoxycarbonyl group is known to be thermally labile, decomposing to isobutylene and carbon dioxide.[] Studies on various Boc-protected amines and amino acids show this decomposition typically occurs in the range of 150-250 °C.[5][6] For instance, polymers containing Boc moieties often show rapid degradation around 200 °C.[5] The theoretical mass loss for the Boc group (C₅H₉O₂) from 4-(Boc-amino)phthalic acid (C₁₃H₁₅NO₆, M.W. 281.26 g/mol ) is approximately 35.8%.
Stage 2: Decomposition of the Phthalic Acid Backbone
Following the loss of the Boc group, the remaining 4-aminophthalic acid molecule will undergo further decomposition at higher temperatures. Phthalic acid itself is known to dehydrate to form phthalic anhydride at temperatures around 180-200 °C.[7] The unprotected 4-aminophthalic acid has a reported melting point of 344 °C, at which it also decomposes.[8] Therefore, the decomposition of the core structure is expected to begin in earnest above 300 °C, likely involving decarboxylation and fragmentation of the aromatic ring.
Caption: Proposed thermal decomposition pathway for 4-(Boc-amino)phthalic acid.
Comparative Analysis: Benchmarking Thermal Stability
To contextualize the thermal stability of 4-(Boc-amino)phthalic acid, it is instructive to compare its expected decomposition profile with that of relevant alternatives.
| Compound | Key Functional Groups | Onset of Decomposition (Tonset) | Key Decomposition Events |
| Phthalic Acid | Aromatic dicarboxylic acid | ~180-200 °C | Dehydration to phthalic anhydride.[7] |
| 4-Aminophthalic Acid | Amino group, dicarboxylic acid | ~344 °C (decomposes) | Decomposition of the core structure.[8] |
| Boc-Protected Amino Acids | Boc-amine, carboxylic acid | ~73-150 °C | Loss of the Boc group.[5][9] |
| 4-(Boc-amino)phthalic Acid (Predicted) | Boc-amine, dicarboxylic acid | ~150-200 °C | Stage 1: Loss of Boc group. Stage 2: Decomposition of phthalic acid core (>300 °C). |
This comparison clearly illustrates the impact of the Boc group on the overall thermal stability of the molecule. The unprotected 4-aminophthalic acid is significantly more stable, with decomposition occurring at a much higher temperature. The introduction of the Boc group introduces a thermal liability, lowering the overall onset of decomposition to the temperature range required for Boc group cleavage. This is a critical consideration for any process involving heating, such as high-temperature reactions, distillation, or melt processing.
Implications for Researchers and Drug Development Professionals
The thermal profile of 4-(Boc-amino)phthalic acid has several important implications for its practical application:
-
Reaction Temperature Limits: Synthetic reactions using this intermediate should ideally be conducted well below 150 °C to prevent premature deprotection and the formation of impurities. If higher temperatures are required, alternative, more thermally stable protecting groups should be considered.
-
Purification Strategies: Purification methods involving heat, such as distillation, are not suitable for this compound. Non-thermal methods like recrystallization or chromatography at ambient temperature are recommended.
-
Storage and Handling: While generally stable at room temperature, long-term storage at elevated temperatures should be avoided to maintain the integrity of the Boc group.[]
-
Formulation and Drug Product Manufacturing: If this molecule or a derivative is carried through to later stages of drug development, its thermal stability will be a key factor in formulation design, particularly for processes like spray drying or melt extrusion, which involve high temperatures.
Conclusion
The thermal decomposition of 4-(Boc-amino)phthalic acid is a multi-stage process initiated by the loss of the thermally labile Boc protecting group at a relatively modest temperature range of 150-250 °C. This significantly lowers the overall thermal stability of the molecule when compared to its unprotected counterpart, 4-aminophthalic acid. This comparative guide underscores the importance of understanding the thermal liabilities of protected intermediates. By employing robust TGA methodologies and contextualizing the data against relevant benchmarks, researchers can make informed decisions regarding reaction conditions, purification techniques, and storage, ultimately leading to more efficient and reliable drug development processes.
References
-
Ohno, H., & Fukaya, Y. (2009). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Atamanyuk, D., et al. (2018). TGA curve of metal-free 2,9(10),16(17),23(24)-tetra(4-tert-butylphenoxy) phthalocyanine (9). ResearchGate. Available at: [Link]
-
Wang, F., et al. (2021). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Center for Biotechnology Information. Available at: [Link]
-
Trivedi, M. K., & Tallapragada, R. M. (2015). TGA thermogram of control and treated o-aminophenol. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
He, Y., et al. (2015). The Surface Structure Matters: Thermal Stability of Phthalic Acid Anchored to Atomically-defined Cobalt Oxide Films. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. Available at: [Link]
-
Hanna, D. L., & Smith, L. (1951). The Absorption Spectra of Derivatives of Phthalic Anhydride. UNI ScholarWorks. Available at: [Link]
-
Thomson, A. A., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Marega, C., et al. (2014). TGA of GO, GO 2 (after Boc deprotection), GO 3 (after Boc...). ResearchGate. Available at: [Link]
-
Sato, M., et al. (2011). Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety. ResearchGate. Available at: [Link]
-
Bilibin, A. Y., et al. (2019). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. Available at: [Link]
-
Handrup, K., & Strunskus, T. (2015). Temperature-Dependent Reactions of Phthalic Acid on Ag(100). Surface Chemistry Group. Available at: [Link]
-
Simmie, J. M. (2009). Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. Available at: [Link]
-
Samanta, S., & G. A. Baker. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (2023). Phthalic acid. Wikipedia. Available at: [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]
-
NileRed. (2017). Making Phthalic Anhydride from Phthalic Acid. YouTube. Available at: [Link]
-
Hasan, M. N., et al. (2023). Formation of phthalic anhydride from nighttime oxidation of various heterocyclic volatile organic compounds: implications for wildfire smoke. Environmental Science: Atmospheres. Available at: [Link]
Sources
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. tainstruments.com [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Aminophthalic acid 97 5434-21-9 [sigmaaldrich.com]
- 9. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis standards for 4-(Boc-amino)phthalic acid
An In-Depth Technical Guide to the Elemental Analysis of 4-(Boc-amino)phthalic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the rigorous characterization of chemical intermediates is a cornerstone of reproducible and reliable research. 4-(tert-butoxycarbonyl-amino)phthalic acid, a key building block in the synthesis of pharmaceuticals and advanced materials, demands precise analytical scrutiny to ensure its purity and stoichiometric integrity. The presence of the thermally labile Boc protecting group and the compound's application in highly regulated fields necessitates a multi-faceted analytical approach.
This guide provides an in-depth comparison of elemental analysis standards for 4-(Boc-amino)phthalic acid. We will move beyond simple protocol recitation to explain the causality behind methodological choices, establish self-validating experimental systems, and ground our recommendations in authoritative regulatory standards.
Theoretical Composition: The Stoichiometric Benchmark
Before any analysis, the theoretical elemental composition must be calculated. This serves as the absolute benchmark against which all experimental data are measured. 4-(Boc-amino)phthalic acid has the molecular formula C₁₅H₁₇NO₆ and a molecular weight of 323.30 g/mol .
The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, valued for its stability under many conditions and its ease of removal under mild acidic conditions.[][][3][4] Its presence, however, significantly contributes to the carbon and hydrogen content of the molecule.
Table 1: Theoretical Elemental Composition of 4-(Boc-amino)phthalic Acid (C₁₅H₁₇NO₆)
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight per Element | Percentage (%) |
| Carbon (C) | 12.011 | 15 | 180.165 | 55.74% |
| Hydrogen (H) | 1.008 | 17 | 17.136 | 5.30% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.33% |
| Oxygen (O) | 15.999 | 6 | 95.994 | 34.63% (by difference) |
Note: Oxygen is typically determined by difference rather than direct measurement in standard combustion analysis.
Combustion Analysis: The Gold Standard for C, H, N Quantification
Combustion analysis is the primary and most direct method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[5] The technique is destructive but requires only a small amount of sample (typically ~2 mg).
Causality of the Method
The principle relies on the complete combustion of the sample in an excess of oxygen at high temperatures (typically 900-1200°C). All carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6] These combustion products are then separated and quantified by thermal conductivity detectors. The precision of this method is critical, as a deviation of even a fraction of a percent can indicate the presence of impurities or residual solvents.
Experimental Protocol: CHN Analysis
A self-validating protocol involves running a certified reference material (CRM) before and after the sample batch to ensure instrument calibration and performance.
-
Instrument Preparation: Ensure the combustion and reduction furnaces have reached their set temperatures and the system is free of leaks.
-
Calibration Check: Accurately weigh (~2 mg) a certified standard, such as Acetanilide, into a tin capsule. Run the analysis. The results must fall within the certified range of the standard (e.g., ±0.3% of the theoretical value). This step establishes the trustworthiness of the instrument's state.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the 4-(Boc-amino)phthalic acid sample into a clean tin capsule. The use of tin is crucial as it acts as a combustion catalyst, promoting complete sample oxidation and a rapid release of energy.
-
Analysis: Introduce the sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.
-
Data Acquisition: The instrument's software calculates the percentage of C, H, and N based on the detector responses and the sample weight.
-
Post-Run Verification: Analyze the same certified standard again to check for any drift during the sample run.
Diagram 1: Workflow of Combustion (CHN) Analysis A simplified workflow illustrating the path from sample to data output in a modern elemental analyzer.
Interpreting the Data
The accepted tolerance for CHN analysis results in the pharmaceutical industry is generally within ±0.4% of the theoretical value.
Table 2: Comparison of Theoretical vs. Representative Experimental CHN Data
| Element | Theoretical Value (%) | Typical Experimental Result (%) | Deviation (%) | Status (within ±0.4%) |
| Carbon (C) | 55.74 | 55.61 | -0.13 | Pass |
| Hydrogen (H) | 5.30 | 5.38 | +0.08 | Pass |
| Nitrogen (N) | 4.33 | 4.29 | -0.04 | Pass |
A "Pass" status strongly indicates a high-purity sample free from significant organic impurities or residual solvents like water or ethyl acetate, which would skew the C and H percentages.
Inductively Coupled Plasma (ICP): Standards for Elemental Impurities
While CHN analysis confirms the bulk composition, it is insensitive to trace-level elemental impurities that may be present from catalysts (e.g., Pd, Pt, Ni) or manufacturing equipment (e.g., Cr, V, Cu).[] For drug development professionals, controlling these impurities is not just good practice; it is a regulatory mandate under the ICH Q3D and USP <232> & <233> guidelines.[8][9][10]
These guidelines require a risk-based approach to identify and control potentially toxic elements.[9] The two most common techniques for this are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).
Comparison of ICP-OES and ICP-MS
The choice between these techniques is driven by the required detection limits, which are dictated by the Permitted Daily Exposure (PDE) of each element for a given drug's route of administration.[9]
Table 3: Performance Comparison of ICP-OES and ICP-MS
| Feature | ICP-OES | ICP-MS | Causality of Choice |
| Principle | Measures photons emitted from excited atoms in plasma. | Measures mass-to-charge ratio of ions created in plasma. | MS is inherently more sensitive due to direct ion counting. |
| Detection Limits | Parts per billion (ppb) | Parts per trillion (ppt) | For highly toxic elements with low PDE limits (e.g., As, Cd, Hg, Pb), ICP-MS is often required.[][10] |
| Throughput | Higher | Lower | OES is faster per sample, making it suitable for less demanding screening. |
| Cost | Lower | Higher | The high vacuum and complex detector systems of MS increase its cost. |
| Interferences | Primarily spectral | Primarily isobaric (mass overlap) | Modern ICP-MS instruments use collision/reaction cells to effectively remove most isobaric interferences. |
For comprehensive testing according to USP <232>, ICP-MS is the preferred and often necessary technique due to its superior sensitivity that can meet the stringent limits for Class 1 elements (As, Cd, Hg, Pb).[10][11]
Experimental Protocol: ICP-MS for Elemental Impurities
This protocol requires complete digestion of the organic matrix to prevent clogging the instrument and to ensure all elements are solubilized for analysis.
-
Sample Preparation (Microwave Digestion): a. Accurately weigh ~100-200 mg of 4-(Boc-amino)phthalic acid into a clean microwave digestion vessel. b. Add a mixture of high-purity nitric acid and hydrochloric acid. The strong oxidizing environment is necessary to completely break down the aromatic rings and the Boc group. c. Seal the vessel and place it in a microwave digestion system. Run a program that gradually ramps the temperature and pressure to ensure complete digestion without violent reaction. d. After cooling, dilute the clear digestate to a final volume with deionized water. This step must be done with high accuracy to ensure correct final concentration calculations.
-
Instrument Calibration: Prepare a series of calibration standards from certified stock solutions containing all elements of interest, as specified by USP <233>.[12][13] The calibration curve must demonstrate linearity across the expected concentration range.
-
Analysis: Introduce the digested sample solution into the ICP-MS. The solution is nebulized into an aerosol, which is then directed into the argon plasma (~8000 K) where atoms are ionized.
-
Quantification: The ions are separated by the mass spectrometer, and their abundance is measured. The concentration of each element is determined by comparing its signal to the calibration curve.
-
Validation: Spike a known quantity of the target elements into a separate sample digest (a "spiked sample"). The recovery of the spike must be within an acceptable range (typically 80-120%) to validate the method's accuracy for the specific sample matrix.[11]
Diagram 2: Workflow for ICP-MS Analysis of Elemental Impurities This diagram outlines the critical steps from solid sample to quantitative impurity data, emphasizing the digestion stage.
Orthogonal Techniques: Purity Confirmation Beyond Elemental Content
It is crucial to recognize that elemental analysis alone does not provide a complete purity profile. An impurity with a similar elemental composition to the main compound might go undetected. Therefore, orthogonal methods—techniques that measure different chemical properties—are essential for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying organic impurities.[14] It separates compounds based on their polarity and interaction with a stationary phase, providing a high-resolution view of purity. An HPLC purity of >99% combined with "Pass" results from CHN analysis provides very high confidence in the material's quality.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative screening.[14] While not quantitative, it is excellent for quickly checking for the presence of major impurities during reaction monitoring or for preliminary screening.
Conclusion: An Integrated Approach to Quality Assurance
For a compound as critical as 4-(Boc-amino)phthalic acid, a single analytical technique is insufficient. A robust and defensible quality assessment relies on an integrated, multi-technique approach.
-
Primary Standard: Combustion (CHN) analysis serves as the fundamental check of stoichiometric integrity. Results must align with the theoretical values within a narrow margin (±0.4%).
-
Regulatory Compliance: ICP-MS is the mandatory standard for quantifying trace elemental impurities according to global pharmaceutical guidelines (ICH Q3D, USP <232>/<233>). Its high sensitivity is essential for ensuring patient safety.
-
Purity Confirmation: HPLC provides the necessary orthogonal data to confirm the absence of organic impurities that would be missed by elemental analysis alone.
By employing this tripartite strategy, researchers and drug development professionals can ensure the quality, safety, and reliability of their work, building a foundation of trust and scientific integrity from the intermediate to the final product.
References
-
ResearchGate. (n.d.). Elemental analysis (C.H.N) of synthesized compounds and MS Spectral data. Retrieved from [Link]
-
BOC Sciences. (n.d.). BOC-Protected Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminophthalic acid. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Introduction to Combustion Analysis. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
Preparatory Chemistry. (n.d.). Combustion Analysis. Retrieved from [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis of newly obtained compounds. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Aminophthalic acid. Retrieved from [Link]
-
Save My Exams. (2025). Deducing Organic Structures (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
American Laboratory. (2013). Validation of Metal Impurities in Drug Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminophthalic acid. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
Sources
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Combustion Analysis [preparatorychemistry.com]
- 8. usp.org [usp.org]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. analytik-jena.com [analytik-jena.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
